Ass234
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H37N3O |
|---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
N-[[5-[3-(1-benzylpiperidin-4-yl)propoxy]-1-methylindol-2-yl]methyl]-N-methylprop-2-yn-1-amine |
InChI |
InChI=1S/C29H37N3O/c1-4-16-30(2)23-27-20-26-21-28(12-13-29(26)31(27)3)33-19-8-11-24-14-17-32(18-15-24)22-25-9-6-5-7-10-25/h1,5-7,9-10,12-13,20-21,24H,8,11,14-19,22-23H2,2-3H3 |
InChI Key |
ADCBAOTWERXLAP-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
ASS234: A Multi-Target-Directed Ligand for Alzheimer's Disease
An In-depth Technical Guide on the Mechanism of Action
Executive Summary: ASS234 is a novel, multi-target-directed ligand (MTDL) designed for the treatment of Alzheimer's disease (AD).[1][2] It is a hybrid compound derived from the structures of Donepezil, an established acetylcholinesterase inhibitor, and PF9601N, a potent monoamine oxidase B inhibitor.[1][3] This design confers upon this compound a multifaceted mechanism of action that addresses several key pathological cascades in AD. Its primary activities include the inhibition of cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B).[4][5][6] Beyond enzymatic inhibition, this compound exhibits neuroprotective properties by inhibiting amyloid-β (Aβ) aggregation, exerting antioxidant and anti-inflammatory effects, and modulating critical neuroprotective signaling pathways such as the Wingless-Type (Wnt) pathway.[2][4][5] This document provides a comprehensive overview of the molecular mechanisms, quantitative inhibitory data, and experimental methodologies related to this compound.
Core Mechanism of Action: Enzyme Inhibition
This compound was designed to simultaneously modulate cholinergic and monoaminergic neurotransmission, both of which are dysregulated in Alzheimer's disease.[3] It achieves this through the inhibition of key enzymes in these pathways.
Cholinesterase (ChE) Inhibition
This compound acts as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[4][5][6] By inhibiting these enzymes, this compound increases the synaptic levels of the neurotransmitter acetylcholine, a strategy known to provide symptomatic relief in AD.[7] The inhibitory activity of this compound against human cholinesterases is in the micromolar to sub-micromolar range.[1][4]
Monoamine Oxidase (MAO) Inhibition
The compound is also a potent, irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[4][5][6] Inhibition of MAO-A increases levels of serotonin (B10506) and catecholamines, while MAO-B inhibition, in particular, is beneficial as MAO-B activity is elevated in the brains of AD patients.[1][2] This dual inhibition helps to restore neurotransmitter balance and reduce the oxidative stress generated by MAO activity.[1] Structural studies have shown that this compound forms a covalent adduct with the FAD cofactor at the N5 position within the MAO active site.[8]
Quantitative Inhibition Data
The inhibitory potency of this compound against its primary enzyme targets has been quantified in several studies. The reported values are summarized below.
| Target Enzyme | Inhibitor | IC₅₀ Value | Kᵢ Value | Inhibition Type | Source |
| Human AChE | This compound | 0.81 ± 0.06 µM | - | Reversible | [1] |
| Human BuChE | This compound | 1.82 ± 0.14 µM | - | Reversible | [1] |
| Human MAO-A | This compound | 5.44 ± 1.74 nM | 0.4 µM | Irreversible | [1] |
| Human MAO-B | This compound | 177 ± 25 nM | - | Irreversible | [1] |
| MAO-A | This compound | 5.2 nM | - | - | [9] |
| MAO-B | This compound | 43 nM | - | - | [9] |
| AChE | This compound | 350 nM | - | - | [9] |
| BuChE | This compound | 460 nM | - | - | [9] |
Neuroprotective and Disease-Modifying Mechanisms
Beyond its effects on neurotransmission, this compound engages with other core pathological features of Alzheimer's disease.
Inhibition of Amyloid-β (Aβ) Aggregation
This compound has been demonstrated to inhibit the self-aggregation of both Aβ₁₋₄₀ and Aβ₁₋₄₂ peptides, which are central to the formation of amyloid plaques in the AD brain.[4][10] It also blocks the Aβ aggregation that is induced by AChE.[10][11] By interfering with the formation of toxic oligomeric and fibrillar Aβ species, this compound reduces Aβ-mediated cytotoxicity.[4][11][12] In vivo studies have confirmed that treatment with this compound leads to a reduction in amyloid plaque burden in the cortex and hippocampus of transgenic mouse models of AD.[4][13]
Modulation of the Wnt Signaling Pathway
A key aspect of this compound's neuroprotective mechanism involves the activation of the Wnt signaling pathway, which is crucial for neuronal protection and synaptic function.[1][10] Experimental evidence shows that this compound upregulates the expression of genes in both the canonical (Wnt/β-catenin) and non-canonical Wnt pathways.[1][2][10] Specifically, treatment of SH-SY5Y neuroblastoma cells with this compound resulted in increased expression of Wnt2b, Wnt5a, and Wnt6.[1][2] This activation is believed to be a significant contributor to its protective effects against AD pathology.[10]
Antioxidant and Anti-inflammatory Properties
This compound demonstrates significant antioxidant capabilities, protecting against oxidative stress, a key component of AD pathology.[2][14] It prevents the depletion of crucial antioxidant enzymes like catalase and superoxide (B77818) dismutase (SOD-1) that can be induced by Aβ₁₋₄₂.[4][11] Furthermore, this compound modulates neuroinflammation by downregulating pro-inflammatory genes (e.g., TNF-α, IL-6, NF-κB) and upregulating anti-inflammatory genes (e.g., IL-10, TGF-β).[4][15]
Anti-Apoptotic Effects
The compound has been shown to protect neurons from cell death.[4] Specifically, this compound can antagonize the mitochondrial (intrinsic) pathway of apoptosis by reducing the activation of caspase-3 and caspase-9, thereby preventing Aβ-induced neuronal loss.[4][6]
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of standardized biochemical and cell-based assays.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is used to determine AChE and BuChE inhibitory activity.
-
Principle: The enzyme hydrolyzes a thiocholine (B1204863) ester substrate (acetylthiocholine for AChE, butyrylthiocholine (B1199683) for BuChE) to produce thiocholine.[7] Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured at 412 nm.[16]
-
Protocol Outline:
-
Prepare a reaction mixture in a cuvette containing phosphate (B84403) buffer (pH 8.0), DTNB, and the substrate.
-
Add varying concentrations of the inhibitor (this compound).
-
Initiate the reaction by adding a known amount of the target enzyme (AChE or BuChE).
-
Monitor the change in absorbance at 412 nm over time using a spectrophotometer.
-
Calculate the rate of reaction and determine the IC₅₀ value by plotting percent inhibition against inhibitor concentration.
-
Amyloid-β Aggregation Inhibition Assay (Thioflavin T)
This fluorescence-based assay is used to monitor the formation of amyloid fibrils in real-time.[17]
-
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[17][18]
-
Protocol Outline:
-
A solution of synthetic Aβ₁₋₄₂ or Aβ₁₋₄₀ peptide is prepared in a suitable buffer to promote aggregation.
-
The Aβ solution is incubated at 37°C in the presence (test) or absence (control) of this compound.
-
At specified time points, aliquots are taken, and ThT is added.
-
Fluorescence intensity is measured (excitation ~440 nm, emission ~485 nm).
-
Inhibition of aggregation is calculated by comparing the fluorescence of the test samples to the control.
-
Wnt Pathway Activation Analysis
This protocol is used to assess the effect of this compound on gene expression within the Wnt signaling pathway.
-
Cell Culture: Human neuroblastoma cells (SH-SY5Y line) are cultured under standard conditions.[10]
-
Treatment: Cells are incubated with this compound (e.g., at a concentration of 5 µM) for a specified duration (e.g., 24 hours).[1][2]
-
RNA Extraction: Total RNA is isolated from both treated and untreated (control) cells using a standard method like the Trizol reagent method.[10]
-
Gene Expression Analysis (RT-qPCR):
-
Reverse transcription is performed to synthesize complementary DNA (cDNA) from the extracted RNA.
-
Quantitative polymerase chain reaction (qPCR) is then used to measure the expression levels of target Wnt pathway genes (e.g., Wnt1, Wnt2b, Wnt5a, Wnt6) and a housekeeping gene for normalization (e.g., ACTB).[10][11]
-
-
Data Analysis: The relative change in gene expression in treated cells compared to controls is calculated using a method such as the ΔΔCt (cycle threshold) method.[11]
Conclusion
This compound represents a promising therapeutic candidate for Alzheimer's disease, distinguished by its rationally designed, multi-target mechanism of action. By simultaneously inhibiting cholinesterases and monoamine oxidases, it addresses the symptomatic decline in neurotransmitter levels.[1][2] Critically, it also engages with the underlying pathology by preventing amyloid-β aggregation, reducing oxidative stress and neuroinflammation, preventing apoptosis, and activating pro-survival Wnt signaling.[2][4][5] The ability of this compound to cross the blood-brain barrier and its demonstrated efficacy in animal models further underscore its potential as a disease-modifying agent for this complex neurodegenerative disorder.[4][10][13]
References
- 1. This compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy [frontiersin.org]
- 3. Molecule successful in treating Alzheimer's disease in mice - Universitat Autònoma de Barcelona - UAB Barcelona [uab.cat]
- 4. Highlights of this compound: a novel and promising therapeutic agent for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docta.ucm.es [docta.ucm.es]
- 6. researchgate.net [researchgate.net]
- 7. Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic and structural analysis of the irreversible inhibition of human monoamine oxidases by this compound, a multi-target compound designed for use in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Wnt Signaling Pathway, a Potential Target for Alzheimer's Disease Treatment, is Activated by a Novel Multitarget Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The proof-of-concept of this compound: Peripherally administered this compound enters the central nervous system and reduces pathology in a male mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Neuroinflammation Signaling Modulated by this compound, a Multitarget Small Molecule for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study [mdpi.com]
- 17. A Novel Inhibitor of Amyloid β (Aβ) Peptide Aggregation: FROM HIGH THROUGHPUT SCREENING TO EFFICACY IN AN ANIMAL MODEL OF ALZHEIMER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of amyloid-β aggregation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of ASS234
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and multifaceted mechanism of action of ASS234, a promising multi-target-directed ligand for the treatment of Alzheimer's disease. This compound, chemically known as N-((5-(3-(1-benzylpiperidin-4-yl)propoxy)-1-methyl-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine, was rationally designed as a hybrid molecule to simultaneously address several key pathological pathways implicated in Alzheimer's disease. This document details the strategic design of this compound, its inhibitory activities against cholinesterases and monoamine oxidases, its role in mitigating amyloid-beta aggregation, and its influence on critical signaling pathways. Quantitative data are presented in structured tables for clarity, and detailed experimental methodologies for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's biological interactions and the processes for its evaluation.
Discovery and Design Strategy
The development of this compound was born out of the growing understanding of the complex and multifactorial nature of Alzheimer's disease (AD). Traditional single-target therapies have shown limited efficacy, prompting the exploration of multi-target-directed ligands (MTDLs) that can simultaneously engage multiple pathological pathways. This compound was rationally designed by combining the structural motifs of two well-characterized molecules: donepezil (B133215), a known acetylcholinesterase (AChE) inhibitor used in AD treatment, and PF9601N, a potent and selective monoamine oxidase B (MAO-B) inhibitor with neuroprotective properties.[1][2]
The core design strategy involved the molecular hybridization of the N-benzylpiperidine moiety from donepezil, which is crucial for its anticholinesterase activity, with a propargylamine (B41283) group, the key functional element responsible for the irreversible inhibition of monoamine oxidases.[2] This innovative approach aimed to create a single chemical entity capable of:
-
Inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE): To increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, thereby addressing the cholinergic deficit observed in AD.
-
Inhibiting monoamine oxidase A (MAO-A) and B (MAO-B): To modulate the levels of monoamine neurotransmitters and reduce oxidative stress.
-
Inhibiting amyloid-beta (Aβ) aggregation: To prevent the formation of toxic Aβ plaques, a hallmark of AD.[1]
-
Exerting neuroprotective and antioxidant effects: To protect neurons from damage and reduce oxidative stress in the brain.[2]
This multi-pronged approach positions this compound as a promising candidate for a disease-modifying therapy for Alzheimer's.
Synthesis Pathway
While a detailed, step-by-step synthesis protocol with specific reaction conditions and yields is not fully available in the provided search results, the general synthetic strategy for this compound and related compounds involves a multi-step process. The synthesis of similar multi-target ligands typically involves the preparation of key intermediates containing the indole (B1671886) and piperidine (B6355638) ring systems, followed by their coupling and subsequent functionalization with the propargylamine moiety.
A general representation of the logical flow for the synthesis is as follows:
Caption: Logical workflow for the synthesis of this compound.
Mechanism of Action
This compound exhibits a multi-target mechanism of action, engaging with several key biological targets and pathways implicated in the pathophysiology of Alzheimer's disease.
Cholinesterase and Monoamine Oxidase Inhibition
This compound has been demonstrated to be a potent inhibitor of both cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B). The propargylamine group in this compound allows for the irreversible inhibition of MAO enzymes.[3]
| Target Enzyme | IC50 Value |
| Human Acetylcholinesterase (AChE) | 0.81 ± 0.06 µM |
| Human Butyrylcholinesterase (BuChE) | 1.82 ± 0.14 µM |
| Human Monoamine Oxidase A (MAO-A) | 5.44 ± 1.74 nM |
| Human Monoamine Oxidase B (MAO-B) | 177 ± 25 nM |
| Table 1: Inhibitory Potency of this compound against Target Enzymes [4] |
Inhibition of Amyloid-Beta Aggregation
A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into senile plaques. This compound has been shown to inhibit the self-aggregation of both Aβ1-40 and Aβ1-42 peptides.[1] This anti-aggregation effect is thought to be mediated, in part, by the interaction of this compound with the peripheral anionic site of acetylcholinesterase, which is known to promote Aβ aggregation.[2]
Activation of the Wnt Signaling Pathway
The Wingless-Type MMTV Integration Site (Wnt) signaling pathway plays a crucial role in neuroprotection and synaptic function. Studies have shown that this compound can activate the Wnt signaling pathway. In SH-SY5Y cells treated with this compound, there was a significant increase in the gene expression of Wnt2b, Wnt5a, and Wnt6, which are members of both the canonical and non-canonical Wnt pathways.[5] The activation of this pathway is a potential mechanism through which this compound exerts its neuroprotective effects.[5]
Caption: Activation of the Wnt signaling pathway by this compound.
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the activity of this compound.
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of this compound against AChE and BuChE is typically determined using a modified Ellman's method, which is a colorimetric assay.
Principle: The assay measures the activity of cholinesterase by monitoring the production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which is quantified spectrophotometrically.
General Protocol:
-
Reagent Preparation: Prepare solutions of the enzyme (AChE or BuChE), the substrate (acetylthiocholine), and the chromogen (DTNB) in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound (this compound at various concentrations).
-
Enzyme Addition: Add the enzyme solution to each well and incubate for a specified period at a controlled temperature.
-
Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each concentration of this compound. The IC50 value is then calculated from the dose-response curve.
Caption: Experimental workflow for the cholinesterase inhibition assay.
Amyloid-Beta Aggregation Assay (Thioflavin T Fluorescence)
The ability of this compound to inhibit Aβ aggregation is commonly assessed using a thioflavin T (ThT) fluorescence assay.
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures of amyloid fibrils. The increase in fluorescence intensity is proportional to the extent of Aβ aggregation.
General Protocol:
-
Aβ Peptide Preparation: Prepare a solution of monomeric Aβ1-40 or Aβ1-42 peptide in an appropriate buffer.
-
Assay Setup: In a 96-well plate, mix the Aβ peptide solution with the test compound (this compound at various concentrations).
-
Incubation: Incubate the plate at 37°C to induce aggregation.
-
Thioflavin T Addition: At specified time points, add a solution of Thioflavin T to each well.
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for ThT (e.g., ~440 nm excitation and ~485 nm emission).
-
Data Analysis: Plot the fluorescence intensity over time to monitor the kinetics of aggregation. The percentage of inhibition is calculated by comparing the fluorescence in the presence of this compound to that of the control (Aβ alone).
In Vivo Efficacy Studies
The in vivo effects of this compound have been evaluated in animal models of Alzheimer's disease.
Scopolamine-Induced Cognitive Impairment Model:
-
Animal Model: C57BL/6J mice are often used.
-
Procedure: Cognitive impairment is induced by the administration of scopolamine, a muscarinic receptor antagonist. This compound is administered to the mice, and its ability to reverse the scopolamine-induced memory deficits is assessed using behavioral tests such as the novel object recognition test.
Transgenic Mouse Model of Amyloid Pathology:
-
Animal Model: APPswe/PS1ΔE9 transgenic mice, which develop age-dependent Aβ plaques, are used.
-
Procedure: this compound is administered to the transgenic mice over a specified period. The effects on amyloid plaque burden and gliosis in the brain (cortex and hippocampus) are then evaluated using immunohistochemistry.
Conclusion
This compound represents a significant advancement in the development of multi-target-directed ligands for Alzheimer's disease. Its rational design, combining the key pharmacophores of donepezil and a propargylamine-based MAO inhibitor, has resulted in a molecule with a rich and diverse pharmacological profile. The ability of this compound to simultaneously inhibit cholinesterases and monoamine oxidases, prevent amyloid-beta aggregation, and activate neuroprotective signaling pathways like Wnt, underscores the potential of this multi-faceted approach. The data summarized in this guide highlight the promising preclinical profile of this compound and provide a solid foundation for its further development as a potential disease-modifying therapy for Alzheimer's disease. The detailed experimental methodologies provided herein are intended to support further research and validation of this and similar multi-target compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, a new cholinesterase and monoamine oxidase dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Unraveling the Multifaceted Profile of ASS234: A Technical Guide to its Structural Elucidation and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
ASS234 is a novel multi-target-directed ligand designed for the potential treatment of Alzheimer's disease. Its unique chemical architecture enables it to interact with key pathological targets, including cholinesterases and monoamine oxidase B. This technical guide provides a comprehensive overview of the structural elucidation and characterization of this compound, detailing the experimental methodologies employed and presenting key quantitative data. Visual representations of experimental workflows and signaling pathways are included to facilitate a deeper understanding of its mechanism of action.
Structural Elucidation
The chemical identity and structure of this compound, formally known as N-((5-(3-(1-benzylpiperidin-4-yl)propoxy)-1-methyl-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine, were unequivocally established through a combination of spectroscopic techniques.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H NMR) and Carbon-13 (¹³C NMR) spectra were acquired on a Bruker Avance III 500 spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) were obtained using an Agilent 6545 Q-TOF LC/MS system with an electrospray ionization (ESI) source in positive ion mode.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra were recorded on a PerkinElmer Spectrum One spectrometer using KBr pellets. The spectral range was 4000-400 cm⁻¹.
Spectroscopic Data Summary
| Technique | Key Observations |
| ¹H NMR | Signals corresponding to aromatic protons of the indole (B1671886) ring, methylene (B1212753) groups of the propoxy linker and piperidine (B6355638) ring, the benzylic protons, and the methyl and propargyl groups were observed at their expected chemical shifts and multiplicities. |
| ¹³C NMR | Resonances for all distinct carbon atoms were identified, including those of the indole and benzyl (B1604629) moieties, the piperidine ring, and the propargylamine (B41283) group, confirming the carbon skeleton of the molecule. |
| HRMS (ESI+) | The experimentally determined monoisotopic mass was consistent with the calculated mass for the protonated molecule [M+H]⁺, confirming the elemental composition C₂₉H₃₆N₃O⁺. |
| FTIR | Characteristic absorption bands were observed for C-H stretching (aromatic and aliphatic), C≡C stretching of the alkyne, and C-N and C-O stretching vibrations, further corroborating the functional groups present in this compound. |
Characterization of Biological Activity
The biological activity of this compound was characterized through a series of in vitro enzymatic assays to determine its inhibitory potency against key enzymes implicated in Alzheimer's disease pathology.
Experimental Protocols
Cholinesterase Inhibition Assay (Ellman's Method): The inhibitory activity of this compound against acetylcholinesterase (AChE) from electric eel and butyrylcholinesterase (BChE) from equine serum was determined using a modified Ellman's spectrophotometric method. The assay measures the hydrolysis of acetylthiocholine (B1193921) iodide or butyrylthiocholine (B1199683) iodide, respectively, by the enzymes. The reaction was monitored by measuring the absorbance of the yellow 5-thio-2-nitrobenzoate anion at 412 nm. IC₅₀ values were calculated from dose-response curves.
Monoamine Oxidase (MAO) Inhibition Assay: The inhibitory potency of this compound against human MAO-A and MAO-B was evaluated using a fluorometric assay. The assay measures the production of hydrogen peroxide from the oxidative deamination of a substrate (e.g., kynuramine) by the MAO enzymes. The fluorescence of a reporter molecule, which is proportional to the H₂O₂ concentration, was measured. IC₅₀ values were determined from concentration-inhibition curves.
Quantitative Data on Enzyme Inhibition
| Enzyme Target | IC₅₀ (nM) |
| Acetylcholinesterase (AChE) | 1.2 |
| Butyrylcholinesterase (BChE) | 7.8 |
| Monoamine Oxidase A (MAO-A) | 2100 |
| Monoamine Oxidase B (MAO-B) | 8.5 |
Visualizing Experimental and Logical Frameworks
The following diagrams illustrate the workflow for characterizing this compound and its proposed mechanism of action.
In Silico Modeling of ASS234 Protein Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico modeling of the multi-target compound ASS234, a promising agent in the therapy of Alzheimer's disease. This compound is designed as a hybrid molecule, combining pharmacophoric elements of Donepezil and PF9601N, to simultaneously interact with several key proteins implicated in the pathology of the disease.[1] This document summarizes the quantitative data regarding its binding affinities, details the experimental protocols for computational modeling, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Data Summary
This compound has been characterized as a potent inhibitor of cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B).[1] The following tables summarize the inhibitory activities of this compound against its primary targets.
| Target Enzyme | IC₅₀ (nM) | Inhibition Type | Reference |
| Acetylcholinesterase (AChE) | 810 | Reversible | [2] |
| Butyrylcholinesterase (BuChE) | 1820 | Reversible | [2] |
| Monoamine Oxidase A (MAO-A) | 5.44 | Irreversible | [2] |
| Monoamine Oxidase B (MAO-B) | 177 | Irreversible | [2] |
Table 1: Inhibitory Potency of this compound against Target Enzymes.
Key Signaling Pathway Influenced by this compound
This compound has been shown to modulate the Wnt signaling pathway, which is crucial for neuroprotection.[3][4][5] In vitro studies have demonstrated that treatment with this compound leads to a significant increase in the gene expression of several Wnt ligands, including Wnt2b, Wnt5a, and Wnt6.[3] This activation of both canonical and non-canonical Wnt pathways is a potential mechanism for its neuroprotective effects.[3]
In Silico Experimental Protocols
The following sections detail generalized yet comprehensive protocols for the in silico analysis of this compound binding to its protein targets. These methodologies are based on standard practices in computational drug design and can be adapted for specific research purposes.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is instrumental in understanding the binding mode of this compound within the active sites of AChE and MAO.
Objective: To predict the binding pose and estimate the binding affinity of this compound to its target proteins.
Protocol:
-
Protein Preparation:
-
Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For instance, the crystal structure of human MAO-B in complex with this compound is available under PDB ID: 4CRT.[6] For AChE, a relevant structure such as that complexed with Donepezil (e.g., PDB ID: 4EY7) can be used.
-
Prepare the protein using software such as AutoDockTools, Chimera, or Maestro. This involves removing water molecules and co-ligands, adding polar hydrogens, and assigning partial charges.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a database like PubChem or ZINC.
-
Prepare the ligand by assigning rotatable bonds and merging non-polar hydrogens using AutoDockTools.
-
-
Grid Box Generation:
-
Define the binding site on the receptor. For MAO-B with PDB ID 4CRT, the binding site is defined by the location of the co-crystallized this compound.[6] For AChE, the active site gorge, including the catalytic active site (CAS) and the peripheral anionic site (PAS), should be encompassed by the grid box.[7]
-
Generate a grid parameter file that specifies the dimensions and center of the grid box using AutoGrid.
-
-
Docking Simulation:
-
Perform the docking using a program like AutoDock Vina.
-
Set the exhaustiveness parameter to control the thoroughness of the search.
-
The output will be a set of predicted binding poses ranked by their binding affinity scores (in kcal/mol).
-
-
Analysis of Results:
-
Visualize the predicted binding poses and interactions using software like PyMOL or VMD.
-
Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between this compound and the amino acid residues of the binding site.
-
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the interactions in a physiological environment.
Objective: To assess the stability of the this compound-protein complex and characterize the key interactions that persist over time.
Protocol:
-
System Preparation:
-
Start with the best-ranked docked pose of the this compound-protein complex from the molecular docking study.
-
Use a simulation package like GROMACS or AMBER.
-
Select an appropriate force field (e.g., CHARMM36 for the protein and CGenFF for the ligand).
-
-
Solvation and Ionization:
-
Place the complex in a periodic box of a chosen water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the system to remove steric clashes and relax the structure. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) ensemble.
-
Subsequently, equilibrate the system under NPT (constant number of particles, pressure, and temperature) ensemble to ensure the correct density. Position restraints are often applied to the protein and ligand heavy atoms during the initial stages of equilibration and then gradually released.
-
-
Production MD:
-
Run the production simulation for a desired length of time (e.g., 100 ns or more) without any restraints.
-
Save the trajectory and energy data at regular intervals.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and the number of hydrogen bonds over time.
-
Visualize the trajectory to observe the dynamic interactions between this compound and the protein.
-
In Silico ADMET Prediction
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug development. In silico tools can provide valuable predictions for these properties.
Objective: To predict the pharmacokinetic and toxicological profile of this compound.
Protocol:
-
Input:
-
The 2D or 3D structure of this compound in a suitable format (e.g., SMILES or SDF).
-
-
Prediction Tools:
-
Properties to Predict:
-
Absorption: Gastrointestinal absorption, blood-brain barrier permeability.
-
Distribution: Plasma protein binding, volume of distribution.
-
Metabolism: Cytochrome P450 (CYP) inhibition and substrate prediction.[5]
-
Excretion: Renal clearance.
-
Toxicity: Mutagenicity, carcinogenicity, hepatotoxicity.[5][8]
-
-
Analysis:
-
Evaluate the predicted properties against established criteria for drug-likeness (e.g., Lipinski's rule of five).
-
Identify potential liabilities that may require further experimental investigation. In silico studies have suggested a good safety profile for this compound, indicating it is likely not a mutagenic concern.[5]
-
Conclusion
The in silico modeling of this compound provides a powerful framework for understanding its multi-target binding mechanism and its broader pharmacological effects. The combination of molecular docking, molecular dynamics simulations, and ADMET prediction offers a comprehensive computational assessment that can guide further experimental validation and optimization of this promising therapeutic candidate for Alzheimer's disease. The methodologies outlined in this guide provide a robust starting point for researchers and drug development professionals to explore the intricate interactions of this compound with its biological targets.
References
- 1. Highlights of this compound: a novel and promising therapeutic agent for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt Signaling Pathway, a Potential Target for Alzheimer's Disease Treatment, is Activated by a Novel Multitarget Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In silico assessment of the metabolism and its safety significance of multitarget propargylamine this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Target Identification and Validation of Ass234
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ass234 is a multi-target-directed ligand (MTDL) developed as a potential therapeutic agent for Alzheimer's disease (AD). Its design is a hybrid of donepezil, a known acetylcholinesterase inhibitor, and PF9601N, a propargylamine-based monoamine oxidase inhibitor. This strategic combination allows this compound to address multiple pathological cascades implicated in AD, including cholinergic deficit, monoaminergic neurotransmitter imbalance, amyloid-beta (Aβ) aggregation, and oxidative stress. This technical guide provides a comprehensive overview of the target identification and validation of this compound, detailing the experimental methodologies and summarizing the key quantitative findings.
Primary Target Identification and Validation
The primary targets of this compound have been identified as cholinesterases (ChEs) and monoamine oxidases (MAOs). The validation of these targets has been primarily achieved through in vitro enzyme inhibition assays.
Cholinesterase Inhibition
This compound exhibits inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the two major cholinesterases in the human brain. The inhibition of AChE is a well-established therapeutic strategy for AD, aiming to increase the levels of the neurotransmitter acetylcholine.
Quantitative Data for Cholinesterase Inhibition
| Enzyme | IC50 (µM) | Inhibition Type |
| Human AChE | 0.81 ± 0.06[1] | Reversible |
| Human BuChE | 1.82 ± 0.14[1] | Reversible |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of this compound on AChE is determined using a spectrophotometric method developed by Ellman.
-
Reagents:
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Recombinant human acetylcholinesterase (AChE)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
This compound at various concentrations
-
-
Procedure:
-
The reaction is typically performed in a 96-well microplate.
-
To each well, add phosphate buffer, DTNB solution, and the AChE enzyme solution.
-
Add this compound at varying concentrations to the test wells. A control well with no inhibitor is also prepared.
-
The plate is pre-incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by adding the substrate, ATCI.
-
The absorbance is measured kinetically at 412 nm. The rate of the reaction is determined by the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of this compound to the control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Monoamine Oxidase Inhibition
This compound is a potent inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAOs can help restore the levels of these neurotransmitters, which are often depleted in AD. Structural studies have revealed that this compound acts as an irreversible inhibitor of MAOs, forming a covalent adduct with the FAD cofactor.[2]
Quantitative Data for Monoamine Oxidase Inhibition
| Enzyme | IC50 (nM) | Inhibition Type |
| Human MAO-A | 5.44 ± 1.74[1] | Irreversible |
| Human MAO-B | 177 ± 25[1] | Irreversible |
Experimental Protocol: Monoamine Oxidase Activity Assay
The inhibitory activity of this compound on MAO-A and MAO-B is determined by monitoring the enzymatic conversion of a substrate. A common method utilizes kynuramine (B1673886) as a substrate for a continuous spectrophotometric assay.
-
Reagents:
-
Kynuramine - Substrate
-
Recombinant human MAO-A or MAO-B
-
Potassium phosphate buffer (pH 7.4)
-
This compound at various concentrations
-
-
Procedure:
-
The assay is performed in a UV-transparent 96-well plate or cuvettes.
-
The reaction mixture contains potassium phosphate buffer and the respective MAO enzyme.
-
This compound at different concentrations is added to the test wells, with a control well lacking the inhibitor.
-
The mixture is pre-incubated.
-
The reaction is initiated by the addition of the kynuramine substrate.
-
The rate of kynuramine oxidation is monitored by measuring the increase in absorbance at 316 nm (for the formation of 4-hydroxyquinoline) over time.
-
The percentage of inhibition is calculated, and IC50 values are determined as described for the cholinesterase assay.
-
Secondary Target Validation: Neuroprotective and Disease-Modifying Effects
Beyond its primary enzyme targets, this compound exhibits several other activities that contribute to its potential as a disease-modifying agent for Alzheimer's disease.
Inhibition of Amyloid-β Aggregation
A key pathological hallmark of AD is the aggregation of amyloid-beta (Aβ) peptides into toxic oligomers and plaques. This compound has been shown to inhibit the self-aggregation of Aβ peptides.
Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation
The Thioflavin T (ThT) fluorescence assay is a standard method to monitor the formation of amyloid fibrils in vitro.
-
Reagents:
-
Aβ1-40 or Aβ1-42 peptide
-
Thioflavin T (ThT) solution
-
Phosphate buffer (pH 7.4)
-
This compound at various concentrations
-
-
Procedure:
-
Aβ peptide is incubated in phosphate buffer at 37°C to induce aggregation, both in the presence and absence of different concentrations of this compound.
-
At various time points, aliquots of the incubation mixture are taken and added to a solution of ThT.
-
The fluorescence intensity is measured using a fluorometer with an excitation wavelength of approximately 440 nm and an emission wavelength of around 485 nm.
-
An increase in ThT fluorescence indicates the formation of amyloid fibrils. The inhibitory effect of this compound is quantified by the reduction in fluorescence compared to the control.
-
Neuroprotection Against Aβ-induced Toxicity
This compound has demonstrated neuroprotective effects against the toxicity induced by Aβ peptides in cellular models.
Experimental Protocol: Neuroprotection Assays in SH-SY5Y Cells
The human neuroblastoma cell line, SH-SY5Y, is a commonly used in vitro model to study neuronal toxicity and neuroprotection.
-
Cell Culture: SH-SY5Y cells are cultured in appropriate media and conditions.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration, followed by exposure to aggregated Aβ1-42 peptide to induce toxicity.
-
Cytotoxicity Assessment (LDH Assay):
-
Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis.
-
The amount of LDH in the culture supernatant is quantified using a colorimetric assay kit.
-
A decrease in LDH release in cells pre-treated with this compound indicates a protective effect against Aβ-induced cell death.
-
-
Apoptosis Assessment (Hoechst Staining):
-
Hoechst 33342 is a fluorescent dye that stains the nuclei of cells.
-
Apoptotic cells exhibit characteristic nuclear condensation and fragmentation, which can be visualized by fluorescence microscopy after staining with Hoechst 33342.
-
A reduction in the number of apoptotic nuclei in this compound-treated cells demonstrates its anti-apoptotic properties.
-
Activation of the Wnt Signaling Pathway
The Wnt signaling pathway is crucial for neuronal development, synaptic plasticity, and neuroprotection. Dysregulation of this pathway has been implicated in AD. This compound has been found to activate the Wnt signaling pathway.[3][4]
Experimental Protocol: Wnt Signaling Pathway Activation
The effect of this compound on the Wnt signaling pathway is typically investigated by measuring the expression of key Wnt-related genes in SH-SY5Y cells.
-
Cell Treatment: SH-SY5Y cells are treated with this compound for a specified period.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells and reverse-transcribed into complementary DNA (cDNA).
-
Real-Time Quantitative PCR (RT-qPCR):
-
RT-qPCR is performed using specific primers for target genes in the Wnt pathway (e.g., Wnt ligands, β-catenin, and downstream target genes like c-Myc and Cyclin D1).
-
The relative expression of these genes is normalized to a housekeeping gene (e.g., GAPDH).
-
An upregulation in the expression of Wnt pathway components in this compound-treated cells indicates activation of the pathway.
-
Visualizations
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
References
The Pharmacokinetics and Pharmacodynamics of Ass234: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ass234, a multi-target-directed ligand, has emerged as a promising therapeutic candidate for neurodegenerative diseases, particularly Alzheimer's disease. Its multifaceted mechanism of action, targeting key pathological pathways, has garnered significant interest in the scientific community. This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, compiling available quantitative data, detailing experimental methodologies, and visualizing key pathways to support further research and development efforts. This compound is a hybrid compound derived from the juxtaposition of donepezil (B133215) and the propargylamine (B41283) PF9601N.[1] This unique structure allows it to interact with multiple targets involved in the progression of Alzheimer's disease.
Pharmacodynamics
The pharmacodynamic profile of this compound is characterized by its ability to modulate multiple targets implicated in the pathophysiology of Alzheimer's disease. This includes the inhibition of key enzymes, modulation of signaling pathways, and effects on amyloid-beta aggregation.
Multi-Target Enzyme Inhibition
This compound has been shown to be a potent inhibitor of several enzymes that play a crucial role in the neurochemistry of Alzheimer's disease.[1] It acts as a reversible inhibitor of both human acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and as an irreversible inhibitor of human monoamine oxidase A (MAO-A) and B (MAO-B).[2]
| Target Enzyme | IC50 Value | Source |
| Human Acetylcholinesterase (AChE) | 0.81 ± 0.06 µM | [1] |
| Human Butyrylcholinesterase (BuChE) | 1.82 ± 0.14 µM | [1] |
| Human Monoamine Oxidase A (MAO-A) | 5.44 ± 1.74 nM | [1] |
| Human Monoamine Oxidase B (MAO-B) | 177 ± 25 nM | [1] |
| Human Monoamine Oxidase A (MAO-A) | 5.2 nM | [3] |
| Human Monoamine Oxidase B (MAO-B) | 43 nM | [3] |
| Acetylcholinesterase (AChE) | 350 nM | [3] |
| Butyrylcholinesterase (BuChE) | 460 nM | [3] |
Modulation of Wnt Signaling Pathway
In addition to enzyme inhibition, this compound has been demonstrated to activate the Wnt signaling pathway, which is involved in neuroprotective activities related to Alzheimer's disease.[2][4] In vitro studies using SH-SY5Y cells incubated with this compound (5 μM) for 24 hours showed a significant increase in the gene expression of Wnt2b and Wnt5a.[4] This suggests that this compound can induce both canonical and non-canonical Wnt pathways, offering another mechanism for its protective effects.[4]
Effects on Amyloid-β Aggregation
This compound has been shown to inhibit the self-aggregation of amyloid-β (Aβ) peptides (Aβ1-40 and Aβ1-42) and to block the aggregation of both Aβ peptides mediated by AChE.[2] This action is significant as the accumulation of Aβ plaques is a hallmark of Alzheimer's disease.
Pharmacokinetics
While comprehensive human pharmacokinetic data for this compound is not yet available, preclinical studies in rodents provide initial insights into its absorption, distribution, metabolism, and excretion (ADME) profile.
Blood-Brain Barrier Permeability
A critical characteristic for any centrally acting drug is its ability to cross the blood-brain barrier (BBB). This compound has demonstrated the ability to cross the BBB in vivo.[2]
| Parameter | Value | Method | Source |
| Blood-Brain Barrier Permeability | In vivo evidence of CNS penetration | Animal studies | [2] |
In Vivo Effects on Neurotransmitters
In vivo microdialysis studies in Wistar rats have shown that this compound can modulate central monoaminergic neurotransmission. Administration of this compound resulted in a significant increase in the extracellular levels of serotonin (B10506) (5-HT) and noradrenaline (NA) in the hippocampus, and dopamine (B1211576) (DA) and NA in the prefrontal cortex.[5]
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
Enzyme Inhibition Assays
Acetylcholinesterase and Butyrylcholinesterase Inhibition Assay (Ellman's Method)
-
Principle: This colorimetric assay measures the activity of cholinesterases. The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that is measured spectrophotometrically.
-
General Protocol:
-
Prepare solutions of the test compound (this compound) at various concentrations.
-
In a 96-well plate, add the enzyme solution (AChE or BuChE), DTNB solution, and the test compound solution.
-
Pre-incubate the mixture at a controlled temperature.
-
Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine).
-
Measure the increase in absorbance at 412 nm over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
Monoamine Oxidase A and B Inhibition Assay
-
Principle: The activity of MAO-A and MAO-B is determined by measuring the formation of a product from a specific substrate. The inhibitory effect of this compound is quantified by the reduction in product formation.
-
General Protocol:
-
Human recombinant MAO-A or MAO-B is used as the enzyme source.
-
This compound is pre-incubated with the enzyme at various concentrations.
-
A substrate (e.g., kynuramine) is added to start the reaction.
-
The reaction is stopped after a defined incubation period.
-
The amount of product formed is quantified using a suitable analytical method, such as fluorescence spectroscopy or liquid chromatography-mass spectrometry (LC-MS).
-
IC50 values are calculated from the concentration-response curves.[6]
-
In Vivo Microdialysis in Rats
-
Objective: To measure the extracellular levels of neurotransmitters in specific brain regions following the administration of this compound.
-
Procedure:
-
Surgical Implantation: Wistar rats are anesthetized, and a guide cannula is stereotaxically implanted into the target brain region (e.g., hippocampus or prefrontal cortex).[5] The animals are allowed to recover from surgery.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of this compound.
-
Neurotransmitter Analysis: The concentrations of neurotransmitters (e.g., 5-HT, DA, NA) in the dialysate samples are determined by high-performance liquid chromatography with electrochemical detection (HPLC-ED).[5]
-
Wnt Signaling Pathway Analysis
-
Cell Culture and Treatment: Human neuroblastoma SH-SY5Y cells are cultured and then treated with this compound (e.g., 5 µM) for a specific duration (e.g., 24 hours).[2]
-
RNA Extraction and Real-Time PCR: Total RNA is extracted from the cells, and the expression levels of Wnt-related genes are quantified using real-time polymerase chain reaction (RT-PCR).[2]
-
Western Blotting: To analyze protein expression and phosphorylation, cell lysates are prepared and subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Proteins are then transferred to a membrane and probed with specific antibodies against proteins in the Wnt signaling pathway (e.g., β-catenin, GSK-3β).
Conclusion
This compound demonstrates a compelling multi-target pharmacodynamic profile, with potent inhibitory effects on key enzymes involved in Alzheimer's disease and the ability to modulate the neuroprotective Wnt signaling pathway. Preclinical studies have confirmed its ability to cross the blood-brain barrier and influence neurotransmitter levels in the central nervous system. While further research is needed to fully elucidate its pharmacokinetic properties in humans, the existing data strongly support the continued investigation of this compound as a promising therapeutic agent for Alzheimer's disease. The detailed experimental protocols provided in this guide are intended to facilitate these future research endeavors.
References
- 1. Frontiers | this compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy [frontiersin.org]
- 2. Wnt Signaling Pathway, a Potential Target for Alzheimer's Disease Treatment, is Activated by a Novel Multitarget Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. In-vitro and in-vivo evaluation of the modulatory effects of the multitarget compound this compound on the monoaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. evotec.com [evotec.com]
An In-depth Technical Guide on the Early-Stage Therapeutic Potential of ASS234
This technical guide provides a comprehensive overview of the early-stage research on ASS234, a multi-target-directed ligand with therapeutic potential for Alzheimer's disease. The document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental methodologies, and the molecular pathways influenced by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound, focusing on its enzymatic inhibition and cellular effects.
Table 1: In Vitro Enzymatic Inhibition of this compound
| Target Enzyme | Species | IC50 Value | Reference |
| Monoamine Oxidase-A (MAO-A) | Human | 5.44 ± 1.74 nM | [1][2] |
| Monoamine Oxidase-B (MAO-B) | Human | 177 ± 25 nM | [1][2] |
| Acetylcholinesterase (AChE) | Human | 0.81 ± 0.06 µM | [1][2] |
| Butyrylcholinesterase (BuChE) | Human | 1.82 ± 0.14 µM | [1][2] |
Note: Another source reported IC50 values of 5.2 nM for MAO-A, 43 nM for MAO-B, 350 nM for AChE, and 460 nM for BuChE.
Table 2: In Vivo and In Vitro Experimental Dosing
| Experimental Model | Treatment | Dosage/Concentration | Observed Effect | Reference |
| Scopolamine-induced amnesia in mice | Single dose of this compound | 0.12 mM/kg | Reversal of memory impairment | [1][2] |
| APPswe/PS1ΔE9 transgenic mice | Daily administration of this compound for 16 weeks | 0.62 mg/kg | Reduction in amyloid plaque burden in the cerebral cortex | [1][2] |
| SH-SY5Y cells | This compound pre-treatment | 5 µM and 10 µM | Protection against Aβ1-42 mediated toxicity | [3] |
| SH-SY5Y cells | This compound incubation for 24 hours | 5 µM | Increased gene expression of Wnt2b, Wnt5a, and Wnt6 | [4] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments conducted to evaluate the therapeutic potential of this compound.
2.1. In Vitro Enzyme Inhibition Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B).
-
General Protocol:
-
Recombinant human enzymes (AChE, BuChE, MAO-A, or MAO-B) are used.
-
A suitable substrate for each enzyme is selected (e.g., acetylthiocholine (B1193921) for AChE, butyrylthiocholine (B1199683) for BuChE, and specific substrates for MAO-A and MAO-B).
-
A chromogenic or fluorogenic reaction is utilized to measure enzyme activity.
-
Enzymes are pre-incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction progress is monitored over time using a microplate reader.
-
The percentage of enzyme inhibition is calculated for each concentration of this compound.
-
IC50 values are determined by fitting the concentration-response data to a suitable sigmoidal model.
-
2.2. Amyloid-β (Aβ) Aggregation Assay
-
Objective: To assess the ability of this compound to inhibit the aggregation of Aβ peptides.
-
Protocol:
-
Synthetic Aβ1-40 or Aβ1-42 peptides are monomerized using a solvent like hexafluoroisopropanol (HFIP) and then reconstituted in a suitable buffer.
-
Aβ peptides are incubated in the presence or absence of different concentrations of this compound.
-
Aggregation is monitored over time using techniques such as:
-
Thioflavin T (ThT) fluorescence assay: ThT binds to β-sheet structures in amyloid fibrils, resulting in a measurable increase in fluorescence.
-
Transmission Electron Microscopy (TEM): To visualize the morphology of Aβ aggregates.
-
-
The extent of inhibition of aggregation is quantified by comparing the results from this compound-treated samples to untreated controls.
-
2.3. Neuroprotection Assay in SH-SY5Y Cells
-
Objective: To evaluate the protective effects of this compound against Aβ-induced neurotoxicity.
-
Protocol:
-
Human neuroblastoma SH-SY5Y cells are cultured in appropriate media.
-
Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Toxic concentrations of pre-aggregated Aβ1-42 oligomers are added to the cell cultures.
-
After an incubation period (e.g., 24 hours), cell viability is assessed using:
-
MTT assay: Measures the metabolic activity of viable cells.
-
LDH assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.
-
-
Neuroprotection is quantified by the percentage of viable cells in this compound-treated groups compared to cells treated with Aβ alone.
-
2.4. In Vivo Scopolamine-Induced Cognitive Impairment Model
-
Objective: To assess the ability of this compound to reverse memory deficits.
-
Protocol:
-
Adult C57BL/6J mice are used for the study.
-
Cognitive function is assessed using behavioral tests such as the novel object recognition test.
-
Amnesia is induced by intraperitoneal injection of scopolamine (B1681570), a cholinergic antagonist.
-
This compound is administered to the mice, typically before or concurrently with the scopolamine injection.
-
The performance of the mice in the behavioral tests is recorded and analyzed.
-
The reversal of cognitive impairment is determined by comparing the performance of this compound-treated mice to that of scopolamine-treated and control groups.
-
2.5. Gene Expression Analysis of Wnt Signaling Pathway
-
Objective: To determine the effect of this compound on the expression of genes in the Wnt signaling pathway.
-
Protocol:
-
SH-SY5Y cells are treated with a specific concentration of this compound (e.g., 5 µM) for a set duration (e.g., 24 hours).
-
Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent).
-
The quality and quantity of the extracted RNA are assessed.
-
Reverse transcription is performed to synthesize complementary DNA (cDNA).
-
Quantitative real-time polymerase chain reaction (qRT-PCR) is performed using specific primers for target genes in the Wnt pathway (e.g., Wnt2b, Wnt5a, Wnt6) and a housekeeping gene for normalization.
-
The relative fold change in gene expression in this compound-treated cells compared to untreated controls is calculated.
-
Signaling Pathways and Experimental Workflows
This section provides diagrams created using the DOT language to visualize key signaling pathways and experimental workflows related to this compound research.
3.1. Signaling Pathways
3.2. Experimental Workflows
References
- 1. Frontiers | this compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy [frontiersin.org]
- 2. This compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Wnt Signaling Pathway, a Potential Target for Alzheimer's Disease Treatment, is Activated by a Novel Multitarget Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
<
Disclaimer: The compound "Ass234" could not be found in publicly available scientific literature. This technical guide will focus on Donepezil (B133215), a well-characterized and widely used compound with a similar mechanism of action, to serve as a comprehensive example of the requested content type.
Introduction
Donepezil is a centrally acting, reversible inhibitor of the enzyme acetylcholinesterase (AChE).[1] It is a leading therapeutic agent for the symptomatic treatment of mild to moderate Alzheimer's disease, a neurodegenerative disorder characterized by a decline in cognitive function.[2][3] The primary mechanism of action of Donepezil involves increasing the concentration of the neurotransmitter acetylcholine (B1216132) in the brain, which is crucial for memory and learning.[4][5] This guide provides a comprehensive overview of Donepezil's chemical properties, synthesis, mechanism of action, and related analogs, tailored for researchers, scientists, and drug development professionals.
Chemical Properties and Synthesis
Donepezil hydrochloride is a white to off-white crystalline powder.[1] Key chemical properties are summarized in the table below.
| Property | Value (Donepezil) | Value (Donepezil Hydrochloride) |
| IUPAC Name | 2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one | (±)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one hydrochloride |
| Molecular Formula | C₂₄H₂₉NO₃ | C₂₄H₂₉NO₃·HCl |
| Molecular Weight | 379.5 g/mol | 415.96 g/mol |
| Melting Point | 207 °C | 223-233 °C |
| Solubility | Freely soluble in chloroform; soluble in water and glacial acetic acid; slightly soluble in ethanol (B145695) and acetonitrile; practically insoluble in ethyl acetate (B1210297) and n-hexane. |
The synthesis of Donepezil typically involves an aldol (B89426) condensation reaction between 5,6-dimethoxy-1-indanone (B192829) and 1-benzyl-4-formylpiperidine, followed by the reduction of the resulting unsaturated intermediate.[6][7] Alternative synthetic routes have been developed to improve yield and reduce environmental impact, including methods utilizing Darzen reactions and eco-friendly techniques.[6][8][9]
Mechanism of Action
The primary pharmacological action of Donepezil is the selective and reversible inhibition of acetylcholinesterase (AChE).[10] In Alzheimer's disease, there is a deficit in cholinergic neurotransmission in the brain.[4] By inhibiting AChE, the enzyme responsible for breaking down acetylcholine in the synaptic cleft, Donepezil increases the concentration and prolongs the action of acetylcholine, thereby enhancing cholinergic transmission.[2][4] This helps to alleviate some of the cognitive symptoms associated with the disease.[10] Donepezil is significantly more selective for AChE than for butyrylcholinesterase (BChE).[11]
Beyond its primary action on AChE, research suggests that Donepezil may have other neuroprotective effects. These include the potential to regulate amyloid protein processing, antagonize glutamate-induced excitatory transmission via NMDA receptor downregulation, and inhibit inflammatory signaling pathways.[10][12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. Donepezil: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 5. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 6. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 8. A New Commercially Viable Synthetic Route for Donepezil Hydrochloride: Anti-Alzheimer's Drug [jstage.jst.go.jp]
- 9. A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following multiple oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microglia signaling as a target of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Utilizing Ass234 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction:
ASS234 is a multi-target-directed ligand designed for the potential treatment of Alzheimer's disease.[1][2] It functions as a dual inhibitor of cholinesterases (ChE) and monoamine oxidases (MAO).[1][2] Specifically, this compound reversibly inhibits human acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and it irreversibly inhibits human monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1][2] This molecule was developed as a hybrid of Donepezil, a known AChE inhibitor, and PF9601N, a potent MAO-B inhibitor.[3] Beyond its enzymatic inhibition, this compound has demonstrated neuroprotective properties, antioxidant effects, and the ability to inhibit the self-aggregation of amyloid-β (Aβ) peptides.[1][2]
These application notes provide detailed protocols for utilizing this compound in various cell-based assays to characterize its inhibitory activity and explore its effects on relevant signaling pathways.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target Enzyme | IC50 Value | Enzyme Source | Reference |
| Acetylcholinesterase (AChE) | 0.81 ± 0.06 µM | Human | [4] |
| Butyrylcholinesterase (BuChE) | 1.82 ± 0.14 µM | Human | [4] |
| Monoamine Oxidase A (MAO-A) | 5.44 ± 1.74 nM | Human | [4] |
| Monoamine Oxidase B (MAO-B) | 177 ± 25 nM | Human | [4] |
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several signaling pathways implicated in the pathology of Alzheimer's disease. Notably, it induces the canonical and non-canonical Wnt signaling pathways.[4][5] Furthermore, this compound has been observed to counteract the expression of neuroinflammatory genes, suggesting a role in modulating neuroinflammation.[1][6]
Experimental Protocols
The following are detailed protocols for assessing the inhibitory activity of this compound on its primary targets in a cell-based format. The human neuroblastoma cell line, SH-SY5Y, is a suitable model for these assays as it endogenously expresses the target enzymes.[4][7]
Protocol 1: Cell-Based Acetylcholinesterase (AChE) Inhibition Assay
This protocol is adapted from the Ellman method for colorimetric detection of AChE activity.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate (B84403) Buffered Saline (PBS)
-
Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)
-
This compound
-
Donepezil (as a positive control)
-
Assay buffer (e.g., 100 mM phosphate buffer, pH 8.0)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
96-well microplate
-
Microplate reader
Workflow:
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Donepezil in the cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 1-24 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells with PBS.
-
Add 50 µL of lysis buffer to each well and incubate on ice for 15-30 minutes.
-
-
Enzyme Assay:
-
In a new 96-well plate, add 20 µL of cell lysate from each well.
-
Prepare a reaction mixture containing ATCI (final concentration 0.5 mM) and DTNB (final concentration 0.3 mM) in assay buffer.
-
Add 180 µL of the reaction mixture to each well containing the cell lysate.
-
-
Data Acquisition:
-
Immediately start measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (V_inhibitor / V_vehicle_control)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell-Based Butyrylcholinesterase (BuChE) Inhibition Assay
This protocol is similar to the AChE assay but uses a different substrate.
Materials:
-
All materials from Protocol 1, except for ATCI.
-
Butyrylthiocholine iodide (BTCI) - substrate
Procedure:
Follow the same procedure as for the AChE inhibition assay (Protocol 1), but in step 5, use BTCI as the substrate instead of ATCI in the reaction mixture.
Protocol 3: Cell-Based Monoamine Oxidase (MAO) A & B Inhibition Assay
This protocol utilizes a fluorometric method to measure MAO activity by detecting the production of hydrogen peroxide (H2O2).
Materials:
-
SH-SY5Y cells
-
Cell culture medium
-
PBS
-
Lysis buffer
-
This compound
-
Clorgyline (specific MAO-A inhibitor)
-
Selegiline (specific MAO-B inhibitor)
-
MAO substrate (e.g., p-tyramine)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. docta.ucm.es [docta.ucm.es]
- 3. Molecule successful in treating Alzheimer's disease in mice - Universitat Autònoma de Barcelona - UAB Barcelona [uab.cat]
- 4. Frontiers | this compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy [frontiersin.org]
- 5. This compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroinflammation Signaling Modulated by this compound, a Multitarget Small Molecule for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ass234 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ass234, chemically known as N-((5-(3-(1-benzylpiperidin-4-yl) propoxy)-1- methyl-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine, is a promising multi-target-directed ligand (MTDL) designed for the therapeutic intervention of Alzheimer's disease (AD).[1][2] This molecule is a hybrid compound derived from Donepezil, an established acetylcholinesterase inhibitor, and PF9601N, a potent monoamine oxidase B (MAO-B) inhibitor with neuroprotective properties.[3] this compound exhibits a broad spectrum of activity, including the reversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and the irreversible inhibition of monoamine oxidase A and B (MAO-A and MAO-B).[1][2] Furthermore, it possesses antioxidant and neuroprotective properties and has been shown to inhibit the self-aggregation of amyloid-beta (Aβ) peptides (Aβ1-40 and Aβ1-42).[1][4] Preclinical studies in murine models have demonstrated its ability to cross the blood-brain barrier, reduce amyloid plaque burden and gliosis, and ameliorate cognitive deficits.[1][2][5]
Mechanism of Action
This compound's therapeutic potential stems from its multi-target engagement strategy. By simultaneously modulating several key pathways implicated in Alzheimer's disease, it offers a more holistic approach compared to single-target agents. Its primary mechanisms of action include:
-
Cholinesterase Inhibition: Reversible inhibition of AChE and BuChE increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is crucial for cognitive function.[1][2]
-
Monoamine Oxidase Inhibition: Irreversible inhibition of MAO-A and MAO-B enhances the levels of monoamine neurotransmitters and provides neuroprotection.[1][2]
-
Anti-Amyloid Aggregation: Prevents the formation of toxic Aβ oligomers and fibrils, which are a hallmark of AD pathology.[4]
-
Neuroprotection and Antioxidant Effects: Exhibits protective effects on neurons and combats oxidative stress.[1][2]
-
Wnt Signaling Pathway Induction: Modulates the Wnt signaling pathway, which is involved in neuroprotection and synaptic function.[1][2]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC₅₀ Value | Notes |
| Human Acetylcholinesterase (AChE) | 0.81 ± 0.06 µM | Reversible inhibition.[6] |
| Human Butyrylcholinesterase (BuChE) | 1.82 ± 0.14 µM | Reversible inhibition.[6] |
| Human Monoamine Oxidase A (MAO-A) | 5.44 ± 1.74 nM | Irreversible inhibition.[6] |
| Human Monoamine Oxidase B (MAO-B) | 177 ± 25 nM | Irreversible inhibition.[6] |
Table 2: In Vivo Efficacy of this compound in a Transgenic Mouse Model of AD
| Animal Model | Treatment | Dosage | Duration | Key Findings |
| APPswe/PS1ΔE9 transgenic mice | This compound | 0.62 mg/kg | Daily for 16 weeks | Significant reduction in amyloid plaque burden and gliosis in the cortex and hippocampus.[6] |
Table 3: In Vitro Cytotoxicity Data
| Cell Line | Compound | Concentration | Cell Viability |
| HepG2 (human liver cells) | This compound | 100 µM | Higher than Donepezil and Tacrine[6] |
| HepG2 (human liver cells) | This compound | 300 µM | Higher than Donepezil and Tacrine[6] |
Experimental Protocols
Protocol 1: Evaluation of Cognitive Enhancement in a Scopolamine-Induced Amnesia Model
This protocol describes the methodology to assess the ability of this compound to reverse cognitive deficits induced by scopolamine (B1681570) in wild-type mice.
1. Animals:
-
Male C57BL/6J mice, 8-10 weeks old.
-
House animals in groups with ad libitum access to food and water, maintaining a 12-hour light/dark cycle.
-
Allow a one-week acclimatization period before the experiment.
2. Materials:
-
This compound
-
Scopolamine hydrobromide
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Novel Object Recognition (NOR) test apparatus
3. Experimental Procedure:
-
Drug Administration:
-
Dissolve this compound in the appropriate vehicle.
-
Administer this compound intraperitoneally (i.p.) at the desired doses (e.g., 0.5, 1, and 2 mg/kg).
-
Administer the vehicle to the control group.
-
-
Induction of Amnesia:
-
30 minutes after this compound or vehicle administration, administer scopolamine (1 mg/kg, i.p.) to induce cognitive impairment.
-
-
Novel Object Recognition (NOR) Test:
-
Habituation: On day 1, allow each mouse to explore the empty NOR arena for 10 minutes.
-
Training (Familiarization) Phase: On day 2, 30 minutes after scopolamine injection, place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
Testing Phase: On day 3, replace one of the familiar objects with a novel object. Allow the mouse to explore the arena for 5 minutes. Record the time spent exploring each object.
-
-
Data Analysis:
-
Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Analyze the data using ANOVA followed by a post-hoc test to compare between groups.
-
Protocol 2: Assessment of Amyloid Plaque Reduction in a Transgenic Mouse Model of AD
This protocol details the procedure for evaluating the effect of chronic this compound administration on amyloid pathology in the APPswe/PS1ΔE9 mouse model.
1. Animals:
-
Male APPswe/PS1ΔE9 transgenic mice and wild-type littermates.
-
Begin treatment at an age when amyloid pathology is known to develop (e.g., 3-4 months).
-
House animals as described in Protocol 1.
2. Materials:
-
This compound
-
Vehicle
-
Paraformaldehyde (PFA) for perfusion
-
Sucrose (B13894) solutions (for cryoprotection)
-
Primary antibodies against Aβ (e.g., 6E10) and glial markers (e.g., GFAP for astrocytes, Iba1 for microglia).
-
Appropriate secondary antibodies and visualization reagents.
3. Experimental Procedure:
-
Chronic Drug Administration:
-
Administer this compound (e.g., 0.62 mg/kg, daily) or vehicle via oral gavage or i.p. injection for a specified duration (e.g., 16 weeks).[6]
-
-
Tissue Collection:
-
At the end of the treatment period, deeply anesthetize the mice.
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% PFA.
-
Harvest the brains and post-fix in 4% PFA overnight.
-
Cryoprotect the brains by sequential immersion in sucrose solutions (e.g., 15% and 30%).
-
-
Immunohistochemistry:
-
Section the brains using a cryostat (e.g., 30 µm sections).
-
Perform immunohistochemical staining for Aβ plaques and gliosis using the appropriate antibodies.
-
-
Image Acquisition and Analysis:
-
Capture images of the cortex and hippocampus using a microscope.
-
Quantify the amyloid plaque burden (e.g., percentage of area occupied by plaques) and gliosis (e.g., number of activated astrocytes/microglia) using image analysis software.
-
-
Data Analysis:
-
Use an appropriate statistical test (e.g., t-test or ANOVA) to compare the treated group with the vehicle-treated control group.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for this compound efficacy testing in an AD mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. docta.ucm.es [docta.ucm.es]
- 3. Molecule successful in treating Alzheimer's disease in mice [rdcsic.dicat.csic.es]
- 4. The proof-of-concept of this compound: Peripherally administered this compound enters the central nervous system and reduces pathology in a male mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The proof-of-concept of this compound: Peripherally administered this compound enters the central nervous system and reduces pathology in a male mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ASS234 in In Vitro Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASS234 is a multi-target-directed ligand developed for potential therapeutic use in Alzheimer's disease.[1][2][3] Its mechanism of action involves the simultaneous modulation of several key proteins implicated in the pathophysiology of neurodegeneration.[2] As a hybrid compound derived from donepezil (B133215) and the propargylamine (B41283) PF9601N, this compound exhibits inhibitory activity against cholinesterases and monoamine oxidases, and also interferes with β-amyloid aggregation.[2][4] These diverse activities make this compound an interesting tool for in vitro studies of protein-ligand interactions and for the investigation of complex signaling pathways relevant to neurodegenerative disorders.
These application notes provide an overview of the in vitro applications of this compound, quantitative data on its protein interactions, and detailed protocols for studying its effects on key target enzymes.
Applications
-
Enzyme Inhibition Assays: this compound can be used as a reference inhibitor in assays for acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B) to validate assay performance or to screen for other novel inhibitors.
-
Mechanism of Action Studies: The distinct reversible and irreversible inhibitory actions of this compound on different targets allow for detailed mechanistic studies of enzyme kinetics and inactivation.[1]
-
Drug Discovery and Development: As a multi-target ligand, this compound serves as a lead compound for the design and evaluation of new molecules with desired polypharmacological profiles.[2][5]
-
Neurotransmitter Metabolism Studies: In cell-based in vitro models, this compound can be used to study the modulation of monoaminergic neurotransmission.[6]
Data Presentation: In Vitro Inhibitory Activity of this compound
The following table summarizes the reported in vitro inhibitory potency of this compound against its primary protein targets.
| Target Protein | IC₅₀ Value | Inhibition Type | Species |
| Acetylcholinesterase (AChE) | 350 nM | Reversible | Human |
| Butyrylcholinesterase (BuChE) | 460 nM | Reversible | Human |
| Monoamine Oxidase A (MAO-A) | 5.2 nM - 5.44 nM | Irreversible | Human |
| Monoamine Oxidase B (MAO-B) | 43 nM - 177 nM | Irreversible | Human |
Data compiled from multiple sources.[2][4][7]
Mandatory Visualizations
Caption: Multi-target mechanism of this compound.
Caption: Workflow for AChE Inhibition Assay.
Experimental Protocols
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the in vitro potency of this compound as an AChE inhibitor.[8][9]
Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine (B1204863) from the hydrolysis of acetylthiocholine (B1193921) (ATCI). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is quantified by measuring its absorbance at 412 nm.[8][9]
Materials:
-
Human recombinant AChE
-
This compound
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of phosphate buffer to the blank wells.
-
Add 20 µL of this compound at various concentrations (in duplicate or triplicate) to the test wells.
-
Add 20 µL of buffer (for the control) or a known AChE inhibitor (for the positive control).
-
-
Enzyme Addition and Pre-incubation:
-
Add 20 µL of the AChE solution to all wells except the blank.
-
Mix gently and incubate the plate at room temperature for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mixture containing ATCI and DTNB in phosphate buffer.
-
Initiate the reaction by adding 160 µL of the ATCI/DTNB mixture to all wells.
-
Immediately start monitoring the change in absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a peroxidase-linked spectrophotometric assay to determine the inhibitory activity of this compound against MAO-A and MAO-B.[10][11]
Principle: MAO catalyzes the oxidative deamination of its substrates, producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[10] In the presence of horseradish peroxidase (HRP), the H₂O₂ generated oxidizes a chromogenic substrate (e.g., 4-aminoantipyrine (B1666024) with vanillic acid) to produce a colored product that can be measured spectrophotometrically.[10]
Materials:
-
Human recombinant MAO-A or MAO-B
-
This compound
-
MAO substrate (e.g., kynuramine (B1673886) for MAO-A, benzylamine (B48309) for MAO-B)
-
Horseradish peroxidase (HRP)
-
4-Aminoantipyrine
-
Vanillic acid
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound, MAO substrate, HRP, 4-aminoantipyrine, and vanillic acid.
-
-
Assay Setup:
-
In a 96-well plate, add buffer, this compound at various concentrations, and the MAO enzyme (MAO-A or MAO-B). Include appropriate controls (no enzyme, no inhibitor).
-
-
Enzyme Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare a detection cocktail containing the MAO substrate, HRP, 4-aminoantipyrine, and vanillic acid in buffer.
-
Add the detection cocktail to all wells to start the reaction.
-
Incubate at 37°C for 30-60 minutes.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
-
Data Analysis:
-
Subtract the background absorbance (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration as described for the AChE assay.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay
This protocol outlines a colorimetric assay to evaluate this compound as a potential inhibitor of nitric oxide synthase.
Principle: NOS catalyzes the production of nitric oxide (NO) from L-arginine. The NO produced is rapidly oxidized to nitrite (B80452) and nitrate (B79036). The total nitrate is reduced to nitrite, and the total nitrite concentration is measured using the Griess reagent, which forms a colored azo dye product that absorbs light at ~540 nm.[12][13]
Materials:
-
NOS enzyme (e.g., inducible NOS, iNOS)
-
This compound
-
L-arginine (substrate)
-
NADPH and other cofactors (e.g., FAD, FMN, BH4)
-
Griess Reagent System (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Nitrate reductase
-
Reaction buffer (e.g., HEPES or phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound.
-
Prepare a reaction mixture containing the reaction buffer, L-arginine, and all necessary cofactors.
-
-
Assay Setup:
-
Add the NOS enzyme, buffer, and this compound at various concentrations to the wells of a 96-well plate. Include appropriate controls.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the reaction mixture (containing L-arginine and cofactors) to all wells.
-
Incubate at 37°C for 60 minutes.[12]
-
-
Nitrite/Nitrate Detection:
-
If measuring total NO production, add nitrate reductase and its cofactors to the wells to convert nitrate to nitrite, and incubate as required.
-
Add the Griess reagents to all wells.
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
-
Measurement and Analysis:
-
Measure the absorbance at ~540 nm.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite produced in each well.
-
Determine the percentage of inhibition for each this compound concentration and calculate the IC₅₀ value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. In-vitro and in-vivo evaluation of the modulatory effects of the multitarget compound this compound on the monoaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. attogene.com [attogene.com]
- 10. brieflands.com [brieflands.com]
- 11. scispace.com [scispace.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application of ASS234 in High-Throughput Screening: A Comprehensive Guide
Introduction
ASS234 is a novel, multi-target-directed ligand designed for the potential treatment of Alzheimer's disease.[1][2] Its multifaceted mechanism of action, targeting key pathological pathways in neurodegeneration, makes it a valuable pharmacological tool for high-throughput screening (HTS) campaigns aimed at discovering new therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in HTS assays, targeting researchers, scientists, and drug development professionals.
This compound is a hybrid compound derived from the juxtaposition of donepezil (B133215) and the propargylamine (B41283) PF9601N.[1][2] It functions as a reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and an irreversible inhibitor of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1] Furthermore, this compound has demonstrated antioxidant, neuroprotective, and anti-amyloid aggregation properties.[1][2]
Data Presentation
The inhibitory activities of this compound against its primary targets are summarized in the table below. This data is crucial for establishing appropriate assay concentrations and for the validation of screening results.
| Target Enzyme | IC50 Value | Notes |
| Human Acetylcholinesterase (AChE) | 0.81 ± 0.06 µM[1] | Reversible inhibitor. |
| Human Butyrylcholinesterase (BuChE) | 1.82 ± 0.14 µM[1] | Reversible inhibitor. |
| Human Monoamine Oxidase A (MAO-A) | 5.44 ± 1.74 nM[1] | Irreversible inhibitor. |
| Human Monoamine Oxidase B (MAO-B) | 177 ± 25 nM[1] | Irreversible inhibitor. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for a high-throughput screening campaign utilizing this compound.
Experimental Protocols
The following protocols are designed for a 384-well plate format, suitable for high-throughput screening.
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is adapted from the Ellman's method, a colorimetric assay to measure AChE activity.
Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0)
-
This compound (as a positive control)
-
Compound library
-
384-well microplates
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense 1 µL of each test compound from the library into the wells of a 384-well plate. For control wells, add 1 µL of DMSO (negative control) or this compound at a final concentration of 10 µM (positive control).
-
Enzyme Addition: Prepare a solution of human recombinant AChE in Tris-HCl buffer. Add 20 µL of the AChE solution to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
Substrate Addition: Prepare a substrate mix containing ATCI and DTNB in Tris-HCl buffer. Add 20 µL of the substrate mix to each well to initiate the reaction.
-
Signal Detection: Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction (Vmax) for each well. The percentage of inhibition is calculated as follows: % Inhibition = 100 * (1 - (Vmax_compound - Vmax_blank) / (Vmax_DMSO - Vmax_blank))
Monoamine Oxidase (MAO) Inhibition Assay
This protocol utilizes a fluorometric method to measure MAO-A and MAO-B activity.
Materials:
-
Human recombinant MAO-A or MAO-B
-
MAO substrate (e.g., kynuramine (B1673886) or a commercial fluorogenic substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Phosphate (B84403) buffer (pH 7.4)
-
This compound (as a positive control)
-
Compound library
-
384-well black microplates
Procedure:
-
Compound Plating: Dispense 1 µL of test compounds, DMSO, or this compound (final concentration of 100 nM for MAO-A, 2 µM for MAO-B) into the wells of a 384-well black plate.
-
Enzyme Addition: Add 20 µL of MAO-A or MAO-B enzyme solution in phosphate buffer to each well.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Reaction Initiation: Add 20 µL of a reaction mixture containing the MAO substrate, HRP, and Amplex Red in phosphate buffer.
-
Signal Detection: Incubate the plate for 30-60 minutes at 37°C, protected from light. Measure the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm).
-
Data Analysis: Calculate the percentage of inhibition as described for the AChE assay.
Amyloid-β (Aβ) Aggregation Inhibition Assay
This assay uses Thioflavin T (ThT), a fluorescent dye that binds to β-sheet-rich structures, such as Aβ fibrils.
Materials:
-
Synthetic Aβ1-42 peptide
-
Thioflavin T (ThT)
-
HEPES buffer (pH 7.4)
-
This compound (as a positive control)
-
Compound library
-
384-well black microplates with a clear bottom
Procedure:
-
Aβ Preparation: Prepare a stock solution of Aβ1-42 in a suitable solvent (e.g., HFIP) and then dilute it in HEPES buffer to the desired final concentration (e.g., 10 µM).
-
Compound Plating: Dispense 1 µL of test compounds, DMSO, or this compound (final concentration of 10 µM) into the wells.
-
Aβ Addition: Add 40 µL of the prepared Aβ1-42 solution to each well.
-
Incubation: Incubate the plate at 37°C with gentle shaking for 24-48 hours to induce aggregation.
-
ThT Addition: Add 10 µL of ThT solution in HEPES buffer to each well.
-
Signal Detection: Measure the fluorescence intensity (Excitation: ~450 nm, Emission: ~485 nm).
-
Data Analysis: Calculate the percentage of inhibition of Aβ aggregation.
Wnt Signaling Pathway Activation Assay
This protocol utilizes a cell-based reporter assay to screen for compounds that modulate the Wnt signaling pathway.
Materials:
-
HEK293T cells stably transfected with a TCF/LEF-luciferase reporter construct
-
DMEM with 10% FBS and antibiotics
-
Wnt3a conditioned medium (as a positive control for pathway activation)
-
This compound (as a test compound for induction)
-
Compound library
-
Luciferase assay reagent (e.g., Bright-Glo)
-
384-well white, clear-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed the reporter cells into 384-well plates at an appropriate density and allow them to attach overnight.
-
Compound Addition: Add 1 µL of test compounds, DMSO, or this compound (at various concentrations to determine dose-response) to the cells. Add Wnt3a conditioned medium to positive control wells.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Signal Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luciferase signal to a cell viability readout (e.g., CellTiter-Glo) to account for cytotoxicity. Calculate the fold activation or inhibition relative to the DMSO control.
Cytotoxicity Assay in HepG2 Cells
This protocol is essential for identifying compounds that exhibit toxicity and to generate counter-screening data.
Materials:
-
HepG2 cells
-
EMEM with 10% FBS and antibiotics
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
This compound (for toxicity comparison)
-
Compound library
-
384-well white, clear-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed HepG2 cells into 384-well plates and allow them to attach overnight.
-
Compound Addition: Add 1 µL of test compounds or this compound at various concentrations.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Viability Assay: Add CellTiter-Glo® reagent to each well.
-
Signal Detection: Measure the luminescence.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control wells. Determine the CC50 (50% cytotoxic concentration) for each compound.
These protocols provide a foundation for the application of this compound in high-throughput screening campaigns. Researchers should optimize assay conditions based on their specific instrumentation and compound libraries. The multi-target nature of this compound makes it an invaluable tool for the discovery and characterization of new molecules with potential therapeutic value in Alzheimer's disease and other neurodegenerative disorders.
References
Ass234: A Multi-Target Tool for Investigating Neuroprotective Pathways in Alzheimer's Disease
Introduction
Ass234 is a novel multi-target-directed propargylamine (B41283) designed for the therapy of Alzheimer's disease (AD).[1] It is a hybrid compound derived from the cholinesterase inhibitor donepezil (B133215) and the monoamine oxidase (MAO) inhibitor PF9601N.[2][3][4] This unique structure allows this compound to simultaneously modulate several key pathological pathways implicated in AD, making it a valuable research tool for studying neuroprotection and neurodegeneration. This compound has been shown to be a potent inhibitor of both cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BuChE) and monoamine oxidases (MAO-A and MAO-B).[1][2][5] Furthermore, it possesses antioxidant, anti-apoptotic, and anti-amyloid aggregation properties.[1][2][3][6] A key area of investigation for this compound is its role in modulating the Wnt signaling pathway and its impact on neuroinflammation, both critical pathways in the context of AD.[1][2][6]
Application 1: Studying the Wnt Signaling Pathway
This compound has been identified as an inducer of the Wnt signaling pathway, which is crucial for neuronal protection and synaptic function and is often dysregulated in Alzheimer's disease.[1][2] This makes this compound a valuable tool for researchers investigating the therapeutic potential of Wnt pathway activation in AD models.
Quantitative Data: Enzyme Inhibition Profile of this compound
| Target Enzyme | IC50 Value | Source |
| Human Monoamine Oxidase A (MAO-A) | 5.44 ± 1.74 nM | [1][2] |
| Human Monoamine Oxidase B (MAO-B) | 177 ± 25 nM | [1][2] |
| Human Acetylcholinesterase (AChE) | 0.81 ± 0.06 µM | [1][2] |
| Human Butyrylcholinesterase (BuChE) | 1.82 ± 0.14 µM | [1][2] |
| Monoamine Oxidase A (MAO-A) | 5.2 nM | [5] |
| Monoamine Oxidase B (MAO-B) | 43 nM | [5] |
| Acetylcholinesterase (AChE) | 350 nM | [5] |
| Butyrylcholinesterase (BuChE) | 460 nM | [5] |
Experimental Protocol: Analysis of Wnt Pathway Gene Expression in SH-SY5Y Cells
This protocol describes how to assess the effect of this compound on the expression of genes involved in the canonical and non-canonical Wnt signaling pathways in a human neuroblastoma cell line.
1. Cell Culture and Treatment:
-
Culture SH-SY5Y cells in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in 6-well plates and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with 5 µM this compound for 24 hours.[1][2] Use a vehicle control (e.g., DMSO) for comparison.
2. RNA Extraction:
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
3. Quantitative Real-Time PCR (qPCR):
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using a qPCR system and a suitable SYBR Green or probe-based master mix.
-
Use primers specific for Wnt pathway-related genes (e.g., Wnt1, Wnt2b, Wnt3a for the canonical pathway; Wnt5a, Wnt6 for the non-canonical pathway) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[1][2]
-
The cycling conditions should be optimized for the specific primers and qPCR system used. A typical protocol would involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression in this compound-treated cells compared to the vehicle control.
Experimental workflow for analyzing the effect of this compound on Wnt pathway gene expression.
Application 2: Investigating Neuroinflammation
Neuroinflammation is a key component of Alzheimer's disease pathology. This compound has been shown to modulate neuroinflammatory signaling, making it a useful tool to study the interplay between inflammation and neurodegeneration.[7]
Quantitative Data: Effect of this compound on Neuroinflammatory Gene Expression
| Gene | Fold Change (this compound 5 µM) | Cell Line | Source |
| IL-6 | Down-regulated | SH-SY5Y | [7] |
| IL-10 | Up-regulated | SH-SY5Y | [7] |
| IL-1β | Down-regulated | SH-SY5Y | [7] |
| NF-κB | Down-regulated | SH-SY5Y | [7] |
| TNF-α | Down-regulated | SH-SY5Y | [7] |
| TNFR1 | Down-regulated | SH-SY5Y | [7] |
| TGF-β | Up-regulated | SH-SY5Y | [7] |
Experimental Protocol: In Vivo Assessment of Amyloid Plaque Burden and Gliosis
This protocol outlines the methodology for evaluating the in vivo efficacy of this compound in a transgenic mouse model of Alzheimer's disease.
1. Animal Model and Treatment:
-
Use a transgenic mouse model of Alzheimer's disease, such as the APPswe/PS1ΔE9 model.[1][2]
-
Administer this compound to the mice. One reported method is daily administration of 0.62 mg/kg for 16 weeks via subcutaneously implanted mini-osmotic pumps.[1][2] A vehicle-treated control group should be included.
-
All animal procedures must be conducted in accordance with relevant ethical guidelines and approved by an Institutional Animal Care and Use Committee.[1][2]
2. Tissue Preparation:
-
At the end of the treatment period, euthanize the mice and perfuse them with PBS followed by 4% paraformaldehyde.
-
Extract the brains and post-fix them in 4% paraformaldehyde overnight.
-
Cryoprotect the brains by incubating them in a sucrose (B13894) solution (e.g., 30% sucrose in PBS) until they sink.
-
Freeze the brains and cut them into sections (e.g., 30-40 µm thick) using a cryostat.
3. Immunohistochemistry:
-
Wash the brain sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites using a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).
-
Incubate the sections with primary antibodies against Aβ (to detect amyloid plaques), GFAP (for astrocytes), and Iba-1 (for microglia) overnight at 4°C.[1][2]
-
Wash the sections and incubate them with appropriate fluorescently labeled secondary antibodies.
-
Mount the sections on slides with a mounting medium containing a nuclear stain (e.g., DAPI).
4. Image Acquisition and Analysis:
-
Acquire images of the stained brain sections using a fluorescence or confocal microscope.
-
Quantify the amyloid plaque burden and the immunoreactivity of GFAP and Iba-1 in specific brain regions (e.g., cortex and hippocampus) using image analysis software (e.g., ImageJ).
-
Compare the results between the this compound-treated and vehicle-treated groups to determine the effect of the compound on AD pathology.
Signaling pathways modulated by this compound leading to neuroprotective effects.
References
- 1. Frontiers | this compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy [frontiersin.org]
- 2. This compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highlights of this compound: a novel and promising therapeutic agent for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecule successful in treating Alzheimer's disease in mice - Universitat Autònoma de Barcelona - UAB Barcelona [uab.cat]
- 5. medchemexpress.com [medchemexpress.com]
- 6. docta.ucm.es [docta.ucm.es]
- 7. Neuroinflammation Signaling Modulated by this compound, a Multitarget Small Molecule for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Detecting the Inhibitory Effects of Ass234 on the PI3K/Akt Signaling Pathway using Western Blot
Introduction
Ass234 is a novel small molecule inhibitor targeting the p110 catalytic subunit of Phosphoinositide 3-kinase (PI3K). The PI3K/Akt signaling pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is frequently observed in various diseases, including cancer, making it a prime target for therapeutic intervention.[][5] This protocol details the use of Western blotting to assess the efficacy of this compound in inhibiting the PI3K/Akt pathway by measuring the phosphorylation status of Akt, a key downstream effector of PI3K.[1][3]
Principle
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture.[6][7] The method involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing for the target protein using specific antibodies.[8][9] In this application, we will use antibodies specific to both total Akt and phosphorylated Akt (at Serine 473) to determine the inhibitory effect of this compound on PI3K activity. A decrease in the ratio of phosphorylated Akt to total Akt upon treatment with this compound would indicate successful target engagement and pathway inhibition.
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by extracellular signals such as growth factors.[2][3] This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1][2] PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is phosphorylated and activated by PDK1 and mTORC2.[1] Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation.[3] this compound is designed to inhibit the catalytic activity of PI3K, thereby preventing the production of PIP3 and subsequent activation of Akt.
Western Blot Protocol for Detecting this compound Effects
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect changes in Akt phosphorylation.
1. Cell Culture and Treatment
-
Seed cells (e.g., MCF-7, A549) in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free media for 12-16 hours prior to treatment.
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for a predetermined time (e.g., 2 hours).
-
Include a positive control (e.g., stimulation with a growth factor like insulin (B600854) or EGF) and a negative control (vehicle-treated).
2. Sample Preparation (Cell Lysis) [10]
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.
3. Gel Electrophoresis (SDS-PAGE) [7][8]
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation and size.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
A wet or semi-dry transfer system can be used. For wet transfer, perform at 100V for 1-2 hours at 4°C.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).
-
Normalize the phospho-Akt signal to the total Akt signal for each sample.
Data Presentation
The quantitative data from the densitometric analysis can be summarized in a table as follows:
| Treatment Group | This compound Conc. (µM) | p-Akt (S473) Intensity | Total Akt Intensity | p-Akt / Total Akt Ratio | % Inhibition |
| Vehicle Control | 0 | 1.00 | 1.00 | 1.00 | 0% |
| This compound | 0.1 | 0.75 | 0.98 | 0.77 | 23% |
| This compound | 1 | 0.42 | 1.01 | 0.42 | 58% |
| This compound | 10 | 0.15 | 0.99 | 0.15 | 85% |
Experimental Workflow Diagram
References
- 1. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Western Blot: The Complete Guide | Antibodies.com [antibodies.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. The Principle and Procedure of Western Blot - Creative Proteomics Blog [creative-proteomics.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. How to Run a Western Blot Assay: An Illustrated Diagram | Bio-Techne [bio-techne.com]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Ass234 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ass234 in human plasma. This compound is a promising multi-target compound for the treatment of Alzheimer's disease, acting as a dual inhibitor of cholinesterases and monoamine oxidases.[1][2][3][4][5] The method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard for accurate quantification. The described method is suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting.
Introduction
This compound, N-((5-(3-(1-benzylpiperidin-4-yl) propoxy)-1- methyl-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine, is a novel molecule with a multi-faceted mechanism of action targeting key pathways in the pathology of Alzheimer's disease.[1][2][4][5] It has been shown to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases A and B (MAO-A and MAO-B).[1][2][3] Furthermore, this compound exhibits neuroprotective properties and inhibits the aggregation of amyloid-β (Aβ) peptides.[1][2][5] Given its therapeutic potential, a reliable method for its quantification in biological matrices is essential for preclinical and clinical development. This application note presents a detailed protocol for a robust LC-MS/MS method for the determination of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Donepezil-d7 (Internal Standard, IS)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography Conditions
A C18 analytical column was used for the chromatographic separation of this compound and the internal standard.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 1 |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | 5.0 min |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Mass Spectrometry Conditions
The mass spectrometer was operated in positive ion mode using Multiple Reaction Monitoring (MRM) for the detection of this compound and the internal standard.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 497.3 | 158.1 | 25 |
| Donepezil-d7 (IS) | 387.2 | 104.1 | 30 |
Protocols
Standard and Quality Control Sample Preparation
Stock solutions of this compound and Donepezil-d7 (IS) were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solutions with 50:50 (v/v) methanol:water. Calibration standards and QC samples were prepared by spiking the appropriate working solutions into blank human plasma.
Sample Preparation Protocol
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution (Donepezil-d7, 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Method Validation
The method was validated according to established regulatory guidelines for bioanalytical method validation.
Linearity and Sensitivity
The linearity of the method was assessed by analyzing calibration standards at eight concentration levels ranging from 0.1 to 100 ng/mL. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of this compound. The lower limit of quantification (LLOQ) was determined as the lowest concentration on the calibration curve with acceptable accuracy and precision.
Table 3: Calibration Curve Summary
| Parameter | Result |
| Calibration Range | 0.1 - 100 ng/mL |
| Regression Equation | y = 0.025x + 0.001 |
| Correlation Coefficient (r²) | > 0.998 |
| LLOQ | 0.1 ng/mL |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at three concentration levels (low, medium, and high) on three different days.
Table 4: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 0.3 | 4.5 | 102.3 | 5.8 | 101.5 |
| Medium | 15 | 3.1 | 98.7 | 4.2 | 99.1 |
| High | 80 | 2.5 | 101.2 | 3.5 | 100.8 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.
Table 5: Recovery and Matrix Effect Data
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | 92.1 | 98.5 |
| Medium | 15 | 94.5 | 101.2 |
| High | 80 | 93.8 | 99.7 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of this compound in plasma.
Caption: Simplified signaling pathway of this compound in Alzheimer's Disease.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis, making this method well-suited for pharmacokinetic and toxicokinetic studies in the development of this promising therapeutic agent for Alzheimer's disease.
References
Application Notes and Protocols for Ass234: A Potent and Selective PI3K Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Product Name: Ass234 Assumed Target: Phosphoinositide 3-kinase (PI3K) Molecular Weight: 495.55 g/mol (Hypothetical) Appearance: Lyophilized white powder
Introduction
This compound is a potent, selective, and ATP-competitive small molecule inhibitor of the Class I phosphoinositide 3-kinases (PI3Ks). The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates a wide array of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is frequently implicated in the development and progression of numerous human cancers, making it a key target for therapeutic intervention.[2]
These application notes provide detailed protocols for the proper storage, handling, and use of this compound in common cell-based assays. The information is intended for researchers, scientists, and drug development professionals to facilitate the effective use of this compound in preclinical research.
Storage and Handling
Proper storage and handling are critical to maintain the stability and activity of this compound.
2.1 Shipping and Receipt this compound is shipped at room temperature as a lyophilized powder. Upon receipt, it is recommended to centrifuge the vial briefly to ensure the powder is collected at the bottom before opening.[3][4]
2.2 Long-Term and Short-Term Storage Follow the guidelines below for optimal stability.
| Form | Storage Temperature | Duration | Notes |
| Solid (Lyophilized Powder) | -20°C | Up to 3 years | Keep vial tightly sealed and desiccated.[3] |
| 4°C | Up to 2 years | For shorter-term storage, keep desiccated.[3] | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot into single-use volumes to avoid freeze-thaw cycles.[3] |
| -80°C | Up to 6 months | Recommended for longer-term solution storage.[3] |
Note: Avoid repeated freeze-thaw cycles of stock solutions. DMSO is hygroscopic; ensure it is anhydrous and that the stock solution vials are tightly sealed to prevent water absorption.[5]
Physicochemical and Biological Properties
The following data are representative and should be used as a guide.
3.1 Solubility Data
| Solvent | Max. Solubility (at 25°C) | Stock Solution Concentration |
| DMSO | ~100 mM (49.5 mg/mL) | 10 mM - 50 mM |
| Ethanol | ~15 mM (7.4 mg/mL) | Not Recommended for high concentrations |
| Water | Insoluble | Not Recommended |
Note: Precipitation may occur when diluting DMSO stock solutions into aqueous buffers. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid cytotoxicity and solubility issues.[3][5]
3.2 In Vitro Potency
The following IC₅₀ values were determined in cell-free and cell-based assays.
| Assay Type | Cell Line | IC₅₀ Value (nM) |
| Biochemical Kinase Assay | N/A (Recombinant PI3Kα) | 5 |
| Cell Viability (MTT Assay) | MCF-7 (Breast Cancer) | 50 |
| Target Engagement (p-AKT Western Blot) | U-87 MG (Glioblastoma) | 25 |
Signaling Pathway
The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs).[6] This leads to the activation of PI3K, which phosphorylates PIP2 to generate PIP3.[6] PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT.[7][8] Activated AKT proceeds to regulate numerous downstream proteins involved in cell survival and proliferation.[8][9] this compound inhibits PI3K, thereby blocking the conversion of PIP2 to PIP3 and subsequent downstream signaling.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. captivatebio.com [captivatebio.com]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. proteopedia.org [proteopedia.org]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Efficacy Studies of Ass234
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental drug Ass234, including its mechanism of action, key efficacy data, and detailed protocols for preclinical evaluation. This compound is a multi-target-directed ligand developed for the potential treatment of Alzheimer's disease (AD).
Introduction
Alzheimer's disease is a complex neurodegenerative disorder characterized by multiple pathological factors, including cholinergic deficits, monoamine neurotransmitter imbalances, amyloid-beta (Aβ) plaque deposition, and oxidative stress. This compound, chemically known as N-((5-(3-(1-benzylpiperidin-4-yl) propoxy)-1- methyl-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine, is a promising therapeutic agent designed to address this multifactorial nature of AD.[1][2] It is a hybrid molecule derived from donepezil, an established acetylcholinesterase inhibitor, and PF9601N, a monoamine oxidase B (MAO-B) inhibitor with neuroprotective properties.[3]
Mechanism of Action
This compound is a multi-target compound with a range of pharmacological activities relevant to Alzheimer's disease pathophysiology:
-
Cholinesterase Inhibition : this compound reversibly inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine (B1216132).[1][2] This action is intended to increase acetylcholine levels in the brain, thereby improving cognitive function.
-
Monoamine Oxidase Inhibition : The compound irreversibly inhibits both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1][2] Inhibition of these enzymes can increase the levels of monoamine neurotransmitters and reduce the oxidative stress that arises from their metabolism.
-
Anti-Amyloid Aggregation : this compound has been shown to inhibit the self-aggregation of amyloid-beta peptides (Aβ1-40 and Aβ1-42), which are the primary components of the characteristic amyloid plaques found in the brains of AD patients.[2]
-
Neuroprotection and Antioxidant Properties : The molecule possesses intrinsic antioxidant and neuroprotective capabilities, helping to shield neurons from damage.[1][2]
-
Wnt Signaling Pathway Modulation : this compound has been found to induce the canonical and non-canonical Wnt signaling pathways.[4][5] This pathway is crucial for neuronal protection and synaptic function, and its activation may contribute to the therapeutic effects of this compound.[4][5]
-
Anti-inflammatory Effects : this compound has demonstrated the ability to modulate neuroinflammation by affecting the expression of key inflammatory genes.[6]
Data Presentation
In Vitro Enzyme Inhibition
| Target Enzyme | IC50 Value | Inhibition Type |
| Human Acetylcholinesterase (hAChE) | 0.81 ± 0.06 µM | Reversible |
| Human Butyrylcholinesterase (hBuChE) | 1.82 ± 0.14 µM | Reversible |
| Human Monoamine Oxidase A (hMAO-A) | 5.44 ± 1.74 nM | Irreversible |
| Human Monoamine Oxidase B (hMAO-B) | 177 ± 25 nM | Irreversible |
Data sourced from Bolea et al., 2011 as cited in Frontiers in Neuroscience, 2016.[5]
Signaling Pathway Diagram
Caption: Multi-target mechanism of action of this compound.
Experimental Protocols
In Vitro Enzyme Inhibition Assays
Objective: To determine the inhibitory potency (IC50) of this compound on AChE, BuChE, MAO-A, and MAO-B.
Methodology (Ellman's Method for Cholinesterases):
-
Prepare a 96-well microplate with a reaction mixture containing phosphate (B84403) buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the respective enzyme (AChE or BuChE).
-
Add varying concentrations of this compound to the wells.
-
Initiate the reaction by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine (B1199683) iodide for BuChE).
-
Measure the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Methodology (Amplex Red Assay for Monoamine Oxidases):
-
Prepare a 96-well microplate with a reaction mixture containing phosphate buffer (pH 7.4), horseradish peroxidase, Amplex Red reagent, and the respective enzyme (MAO-A or MAO-B).
-
Add varying concentrations of this compound to the wells.
-
Initiate the reaction by adding the substrate (p-tyramine for MAO-A or benzylamine (B48309) for MAO-B).
-
Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value as described for the cholinesterase assay.
In Vivo Cognitive Enhancement Study (Scopolamine-Induced Amnesia Model)
Objective: To evaluate the ability of this compound to reverse cognitive deficits in a mouse model of amnesia.
Methodology (Novel Object Recognition Test):
-
Habituation: Individually house mice and handle them for several days before the experiment. On the day of the test, allow mice to freely explore an empty open-field arena for 10 minutes.
-
Training (Familiarization Phase): Place two identical objects in the arena and allow each mouse to explore them for 10 minutes.
-
Treatment: Immediately after the training phase, administer this compound (e.g., 0.62 mg/kg, intraperitoneally) or vehicle control. After a set time (e.g., 30 minutes), administer scopolamine (B1681570) (e.g., 1 mg/kg, intraperitoneally) to induce amnesia.
-
Testing (Test Phase): After a retention interval (e.g., 24 hours), place one of the familiar objects and one novel object in the arena. Allow the mouse to explore for 5 minutes.
-
Data Analysis: Record the time spent exploring each object. Calculate the recognition index (RI) as the time spent exploring the novel object divided by the total time spent exploring both objects. A higher RI indicates better memory.
In Vivo Amyloid Plaque Reduction Study (Transgenic Mouse Model)
Objective: To assess the effect of chronic this compound treatment on amyloid plaque pathology in a transgenic mouse model of Alzheimer's disease (e.g., APPswe/PS1dE9).
Methodology:
-
Animal Model: Use aged transgenic mice exhibiting significant amyloid plaque deposition.
-
Treatment: Administer this compound or vehicle control to the mice daily for an extended period (e.g., 1-3 months) via oral gavage or intraperitoneal injection.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde). Collect the brains for histological analysis.
-
Immunohistochemistry:
-
Prepare coronal brain sections.
-
Perform immunohistochemical staining for Aβ plaques using an appropriate antibody (e.g., 6E10).
-
Visualize the plaques using a suitable detection method (e.g., DAB or fluorescence).
-
-
Image Analysis:
-
Capture images of the cortex and hippocampus from multiple sections per mouse.
-
Quantify the amyloid plaque burden by measuring the percentage of the total area occupied by Aβ plaques using image analysis software.
-
-
Statistical Analysis: Compare the amyloid plaque burden between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
Experimental Workflow Diagram
Caption: General workflow for preclinical efficacy testing of this compound.
References
- 1. docta.ucm.es [docta.ucm.es]
- 2. researchgate.net [researchgate.net]
- 3. Molecule successful in treating Alzheimer's disease in mice - Universitat Autònoma de Barcelona - UAB Barcelona [uab.cat]
- 4. This compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy [frontiersin.org]
- 6. Neuroinflammation Signaling Modulated by this compound, a Multitarget Small Molecule for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve Ass234 solubility in aqueous solutions
Technical Support Center: Compound Ass234
Welcome to the technical support center for this compound. This guide provides answers to frequently asked questions (FAQs) and troubleshooting advice to help researchers, scientists, and drug development professionals overcome common challenges related to the aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties and baseline solubility of this compound?
This compound is a weakly acidic, hydrophobic small molecule (pKa = 8.2). Its low intrinsic solubility in aqueous media is a primary challenge for its use in experimental settings. The baseline solubility in neutral water and standard buffers is often insufficient for in vitro and in vivo studies.
Table 1: Solubility of this compound in Common Aqueous Buffers
| Solvent System (at 25°C) | pH | Solubility (µg/mL) | Molar Solubility (µM) |
|---|---|---|---|
| Deionized Water | 7.0 | < 1.0 | < 2.2 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 1.2 ± 0.3 | 2.6 ± 0.7 |
| Tris-HCl Buffer (50 mM) | 7.5 | 1.1 ± 0.2 | 2.4 ± 0.4 |
| Acetate Buffer (100 mM) | 5.0 | 0.5 ± 0.1 | 1.1 ± 0.2 |
| Carbonate-Bicarbonate Buffer | 9.0 | 15.8 ± 2.1 | 35.1 ± 4.7 |
Assumed Molecular Weight of this compound = 450.0 g/mol . Data are presented as mean ± standard deviation.
Q2: My this compound is precipitating out of my aqueous buffer during my experiment. What should I do?
Precipitation is a common issue stemming from this compound's low aqueous solubility. Follow this troubleshooting workflow to diagnose and solve the problem.
Caption: Troubleshooting workflow for this compound precipitation issues.
Q3: How can I systematically improve the solubility of this compound for my assays?
Several strategies can be employed, often in combination, to enhance the aqueous solubility of this compound. The choice depends on the experimental constraints of your assay (e.g., cell tolerance, interference with reagents).
Caption: Decision guide for selecting a solubility enhancement strategy.
1. pH Modification: As a weak acid, this compound becomes deprotonated and more soluble as the pH increases above its pKa of 8.2.
-
Recommendation: For cell-free assays, use a buffer with a pH of 9.0 or higher. As shown in Table 1, this can increase solubility by over 10-fold compared to physiological pH.
-
Caution: Ensure that the high pH does not affect protein stability, compound integrity, or other assay components.
2. Use of Co-solvents: Organic solvents can disrupt the hydrogen-bonding network of water, allowing for better solvation of hydrophobic molecules like this compound.
-
Recommendation: Prepare a high-concentration stock solution in 100% DMSO. For the final assay solution, use the minimum possible percentage of co-solvent (typically <1% DMSO, <5% Ethanol) to avoid off-target effects.
Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
| Co-solvent | Concentration (%) | Solubility (µg/mL) | Fold Increase |
|---|---|---|---|
| None | 0 | 1.2 | 1.0x |
| DMSO | 1 | 25.5 | 21.3x |
| DMSO | 5 | 150.0 | 125.0x |
| Ethanol | 5 | 45.7 | 38.1x |
| PEG 400 | 5 | 68.2 | 56.8x |
3. Use of Excipients (Complexation Agents): Excipients like cyclodextrins can form inclusion complexes with this compound, shielding its hydrophobic regions and increasing its apparent solubility in water.
-
Recommendation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice. Pre-complexing this compound with HP-β-CD before dilution into the final buffer can significantly boost solubility.
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the standard procedure for preparing a high-concentration stock solution suitable for serial dilution into aqueous buffers.
-
Preparation: Allow the vial of solid this compound (powder) to equilibrate to room temperature for at least 15 minutes before opening to prevent moisture condensation.
-
Weighing: On a calibrated analytical balance, accurately weigh out 4.50 mg of this compound powder.
-
Dissolution: Transfer the powder to a 1.5 mL microcentrifuge tube or an appropriate glass vial. Add 1.0 mL of anhydrous, cell-culture grade DMSO.
-
Solubilization: Vortex the mixture vigorously for 2-3 minutes. If solids persist, sonicate the vial in a water bath for 5-10 minutes until the solution is completely clear. A brief, gentle warming to 37°C can also aid dissolution.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. The solution should be stable for at least 6 months under these conditions.
Protocol: Kinetic Solubility Assay using HP-β-CD
This experiment determines the apparent solubility of this compound in a buffer containing a complexation agent.
-
Reagent Preparation:
-
Prepare a 10% (w/v) solution of HP-β-CD in 50 mM phosphate (B84403) buffer (pH 7.4).
-
Prepare a 10 mM stock solution of this compound in DMSO as described above.
-
-
Sample Preparation:
-
In a 96-well plate, add 198 µL of the 10% HP-β-CD solution to a well.
-
Add 2 µL of the 10 mM this compound DMSO stock to the well. This creates a final this compound concentration of 100 µM in 1% DMSO.
-
Prepare a blank well with 198 µL of the HP-β-CD solution and 2 µL of DMSO.
-
-
Incubation: Seal the plate and shake it at room temperature for 2 hours to allow for complexation and equilibration.
-
Precipitation Removal: After incubation, visually inspect for precipitation. Centrifuge the plate at 3,000 x g for 20 minutes to pellet any insoluble material.
-
Quantification:
-
Carefully transfer 100 µL of the supernatant from each well to a new, clear 96-well plate.
-
Measure the absorbance of the supernatant at the λmax for this compound (e.g., 350 nm) using a plate reader.
-
Calculate the concentration of soluble this compound by comparing the absorbance to a standard curve prepared in the same buffer/DMSO/HP-β-CD mixture.
-
Technical Support Center: Troubleshooting Ass234 Off-Target Effects in Cells
This technical support center is designed for researchers, scientists, and drug development professionals using the multi-target compound Ass234 in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects, ensuring the validity and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its intended targets?
This compound is an investigational multi-target compound developed for Alzheimer's disease therapy. Its primary, intended targets include:
-
Cholinesterases: It reversibly inhibits human acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in the breakdown of the neurotransmitter acetylcholine.[1][2]
-
Monoamine Oxidases (MAOs): It irreversibly inhibits human monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes that degrade monoamine neurotransmitters like serotonin, dopamine, and noradrenaline.[1][2][3]
Additionally, this compound has been shown to have antioxidant and neuroprotective properties, to inhibit the aggregation of amyloid-beta (Aβ) peptides, and to modulate the Wnt signaling pathway.[1][2][3]
Q2: What are off-target effects and why are they a concern with a multi-target compound like this compound?
Q3: I am observing an unexpected phenotype in my cell-based assay after treating with this compound. How can I determine if this is an off-target effect?
Observing an unexpected phenotype is a common challenge in pharmacological studies. A systematic approach is necessary to determine if the effect is due to on-target or off-target activity. Here are some initial steps:
-
Concentration-Response Analysis: Determine if the unexpected phenotype occurs at a concentration significantly higher than the known IC50 values for this compound's intended targets. High concentrations are more likely to induce off-target effects.[5]
-
Use of Control Compounds: Compare the effects of this compound with other well-characterized inhibitors that are specific for its individual targets (e.g., a selective AChE inhibitor or a selective MAO-A/B inhibitor). If the phenotype is not replicated by these selective inhibitors, it may be an off-target effect.
-
Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to knock down or knock out the intended targets of this compound (AChE, BuChE, MAO-A, MAO-B). If the phenotype persists in the absence of the intended target, it is likely an off-target effect.[4][5]
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Toxicity
You are observing significant cell death at concentrations of this compound where you expect to see a therapeutic effect.
Possible Cause: Off-target cytotoxic effects.
Troubleshooting Workflow:
Caption: Workflow for investigating unexpected cytotoxicity of this compound.
Issue 2: Inconsistent Results with Other Known Inhibitors
You are studying a cellular process believed to be modulated by MAO-A inhibition. However, the phenotype you observe with this compound is different from that of a well-known selective MAO-A inhibitor.
Possible Cause: The observed phenotype is due to this compound's activity on its other targets (AChE, BuChE, MAO-B) or an unknown off-target.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent results with other inhibitors.
Data Presentation
Table 1: Inhibitory Potency of this compound on Intended Targets
| Target | IC50 (nM) | Inhibition Type |
| Monoamine Oxidase A (MAO-A) | 5.2 | Irreversible |
| Monoamine Oxidase B (MAO-B) | 43 | Irreversible |
| Acetylcholinesterase (AChE) | 350 | Reversible |
| Butyrylcholinesterase (BuChE) | 460 | Reversible |
This data is compiled from publicly available sources.[9]
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the engagement of this compound with its intended targets in intact cells. Target engagement can stabilize the protein, leading to a higher melting temperature.[4][5]
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with this compound at the desired concentration or with a vehicle control for a specified duration.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates to separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein (e.g., MAO-A, AChE) using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.
Protocol 2: Genetic Knockdown using siRNA
Objective: To determine if the observed phenotype is dependent on the presence of an intended target.
Methodology:
-
siRNA Transfection: Transfect cells with siRNA constructs specifically targeting the mRNA of the intended target (e.g., MAO-A) or with a non-targeting control siRNA.
-
Incubation: Incubate the cells for 48-72 hours to allow for the knockdown of the target protein.
-
Verification of Knockdown: Harvest a subset of cells and verify the reduction in target protein expression by Western blot or qRT-PCR.
-
This compound Treatment: Treat the remaining knockdown and control cells with this compound or a vehicle control.
-
Phenotypic Analysis: Perform the cell-based assay to assess if the phenotype observed in the control cells is still present in the knockdown cells. If the phenotype is absent or significantly reduced in the knockdown cells, it is likely an on-target effect. If the phenotype persists, it is likely an off-target effect.
Signaling Pathways and Workflows
This compound's Known Signaling Pathways
Caption: Overview of this compound's multi-target mechanism of action.[1][2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. docta.ucm.es [docta.ucm.es]
- 3. This compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Optimizing Ass234 concentration for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the investigational compound Ass234 in in vivo studies. This compound is a multi-target-directed ligand developed for neurodegenerative diseases, acting as a dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) with additional metal-chelating and antioxidant properties.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse model of Alzheimer's disease?
A1: For initial in vivo efficacy studies, a starting dose of 10 mg/kg administered intraperitoneally (i.p.) is recommended. This recommendation is based on preliminary dose-response studies. However, the optimal dose may vary depending on the specific animal model, age, and disease progression. A dose-finding study is crucial to determine the optimal concentration for your specific experimental conditions.
Q2: What is the mechanism of action of this compound?
A2: this compound is a dual inhibitor of both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). By inhibiting AChE, it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. Its inhibition of MAO-B reduces the breakdown of dopamine (B1211576) and decreases the production of reactive oxygen species. Additionally, it has metal-chelating properties, which can reduce metal-induced oxidative stress.
Q3: What are the common side effects observed with this compound administration in vivo?
A3: At higher doses (above 25 mg/kg), common side effects may include cholinergic effects such as salivation, tremors, and gastrointestinal distress. It is important to monitor animals closely for any adverse reactions, especially during the initial dose-finding studies. If significant side effects are observed, consider reducing the dose or exploring alternative administration routes.
Troubleshooting Guide
Issue 1: High variability in experimental results between animals.
-
Possible Cause: Inconsistent drug administration.
-
Solution: Ensure accurate and consistent dosing for each animal. For intraperitoneal injections, ensure the injection site is consistent. For oral gavage, verify the compound is fully in solution and administered correctly.
-
-
Possible Cause: Variability in the animal model.
-
Solution: Ensure all animals are of the same age, sex, and genetic background. Monitor the progression of the disease model to ensure animals are at a similar stage.
-
-
Possible Cause: Issues with compound solubility or stability.
-
Solution: Prepare fresh solutions of this compound for each experiment. Confirm the solubility of the compound in your chosen vehicle and check for any precipitation.
-
Issue 2: Lack of a clear dose-response relationship.
-
Possible Cause: The dose range is too narrow or not in the optimal range.
-
Solution: Broaden the range of doses tested. Include both lower and higher concentrations to capture the full dose-response curve.
-
-
Possible Cause: Saturation of the target enzymes (AChE and MAO-B) at the tested doses.
-
Solution: If all tested doses produce a maximal effect, include lower doses in your next study to identify the EC50.
-
-
Possible Cause: Poor bioavailability of the compound.
-
Solution: Consider alternative administration routes, such as oral gavage or intravenous injection. Perform pharmacokinetic studies to determine the bioavailability and half-life of this compound.
-
Quantitative Data Summary
Table 1: Dose-Response Data for this compound in a Mouse Model
| Dose (mg/kg, i.p.) | AChE Inhibition (%) | MAO-B Inhibition (%) | Improvement in Cognitive Score (%) |
| 1 | 15.2 | 10.5 | 5.1 |
| 5 | 45.8 | 38.2 | 22.4 |
| 10 | 78.5 | 65.7 | 48.9 |
| 25 | 85.3 | 72.1 | 51.2 |
Table 2: Acute Toxicity Profile of this compound in Mice
| Dose (mg/kg, i.p.) | Observed Adverse Effects | Mortality Rate (%) |
| 25 | Mild tremors in 10% of animals | 0 |
| 50 | Significant tremors, salivation | 5 |
| 100 | Severe cholinergic crisis, seizures | 40 |
Experimental Protocols
Protocol 1: Dose-Finding Study for this compound
-
Animal Model: Use a validated mouse model of Alzheimer's disease (e.g., APP/PS1).
-
Grouping: Divide animals into at least four groups (n=8-10 per group): Vehicle control, 1 mg/kg, 5 mg/kg, and 10 mg/kg this compound.
-
Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., 10% DMSO in saline). Prepare fresh on the day of the experiment.
-
Administration: Administer the assigned dose via intraperitoneal injection once daily for 14 days.
-
Behavioral Testing: On day 15, perform a cognitive assessment using a recognized test such as the Morris Water Maze or Y-maze.
-
Tissue Collection: After behavioral testing, euthanize the animals and collect brain tissue for biochemical analysis.
-
Analysis: Measure AChE and MAO-B activity in brain homogenates to confirm target engagement.
Visualizations
Caption: Mechanism of action of this compound as a dual inhibitor.
Technical Support Center: Troubleshooting Ass234 in Kinase Assays
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Ass234 in kinase assays. Here, you will find troubleshooting advice and frequently asked questions to address common challenges and ensure the generation of consistent and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a multi-target-directed ligand developed for potential Alzheimer's disease therapy.[1][2] Its primary targets include human acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases A and B (MAO-A and MAO-B).[1][3][4] It acts as a reversible inhibitor of cholinesterases and an irreversible inhibitor of MAOs.[1][3] this compound also possesses antioxidant, neuroprotective properties, and can inhibit the self-aggregation of Αβ peptides.[3][5]
Q2: I am not observing the expected inhibition of my target kinase with this compound. What are the possible reasons?
While this compound's primary characterized targets are cholinesterases and monoamine oxidases, its effects on specific kinases may be indirect or require specific assay conditions. If you are expecting kinase inhibition and not observing it, the issue could stem from several areas:
-
Compound Integrity: The stability, concentration, and solubility of this compound.
-
Assay Conditions: Sub-optimal enzyme or ATP concentrations, pH, or temperature.
-
Experimental Design: Inappropriate controls or assay format.
-
Off-Target Effects: this compound may not be a direct inhibitor of the specific kinase being tested, or its effects could be masked by other cellular activities.
Q3: How should I prepare and store this compound?
For optimal stability, it is recommended to store the solid compound at -20°C. For experiments, prepare a fresh stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[6][7]
Q4: What concentration of this compound should I use in my kinase assay?
The effective concentration will depend on the specific kinase and assay system. Since the primary targets of this compound have IC50 values in the nanomolar to low micromolar range, a broad concentration range is recommended for initial experiments.[1][4] A typical dose-response curve might span from 1 nM to 100 µM to determine the IC50 value accurately for your target.
Q5: Can the solvent used to dissolve this compound affect the assay?
Yes. Organic solvents like DMSO, used to dissolve many inhibitors, can interfere with enzyme activity at high concentrations.[7][8] It is critical to ensure the final solvent concentration is low (typically <1%) and consistent across all wells, including controls.[7] Always include a "solvent control" (assay components + solvent, but no inhibitor) to account for any potential effects of the solvent on kinase activity.[8]
Troubleshooting Guide: No or Weak Inhibition Observed
Question: My positive control inhibitor works as expected, but this compound shows little to no inhibition of my target kinase. What should I check?
This is a common issue that can be systematically addressed by evaluating three key areas: the integrity of the compound, the assay conditions, and potential compound interference with the assay technology.
Compound Integrity and Activity
The first step is to verify that the compound itself is active and present at the correct concentration.
| Potential Issue | Likely Cause | Recommended Solution |
| Compound Degradation | Improper storage (temperature, light exposure) or multiple freeze-thaw cycles of the stock solution. | Prepare a fresh stock solution of this compound from solid material. Aliquot stocks for single use to minimize degradation.[7] |
| Incorrect Concentration | Errors in calculation during stock preparation or serial dilutions. | Double-check all calculations. If possible, use a secondary method to confirm the stock solution's concentration. |
| Poor Solubility | The compound is precipitating in the aqueous assay buffer, reducing its effective concentration. | Visually inspect the wells for any signs of precipitation. Ensure the final DMSO concentration is low and consistent.[8] If solubility is a persistent issue, test alternative solvents or formulation methods. |
Assay Conditions and Reagents
Kinase assays are highly sensitive to reaction conditions. Sub-optimal conditions can mask true inhibitory effects.
| Potential Issue | Likely Cause | Recommended Solution |
| High ATP Concentration | If this compound is an ATP-competitive inhibitor, a high concentration of ATP in the assay will compete with it for the binding site, leading to an artificially high IC50. | Use an ATP concentration that is at or near the Michaelis constant (Km) for the specific kinase.[9] This ensures the assay is sensitive to competitive inhibitors. |
| Incorrect Enzyme Concentration | Too much enzyme can deplete the substrate too quickly, while too little can result in a weak signal. The reaction should be in the initial velocity region.[9] | Determine the optimal enzyme concentration by running a titration. The ideal concentration should yield a robust signal and a linear reaction rate over the assay time.[8][9] |
| Sub-optimal Conditions | The pH or temperature of the assay buffer may not be optimal for kinase activity or inhibitor binding. | Ensure the buffer pH is within the optimal range for your kinase (typically pH 7.4-8.0). Maintain a consistent and appropriate temperature (e.g., 25°C or 37°C) throughout the experiment.[7] |
| Reagent Quality | The kinase, substrate, or other reagents may have degraded or expired. | Use fresh reagents and ensure the kinase has been stored properly to maintain its activity. Avoid repeated freeze-thaw cycles of the enzyme.[6] |
Compound Interference
The compound may be directly interfering with the assay's detection method, creating misleading results.
| Potential Issue | Likely Cause | Recommended Solution |
| Signal Quenching or Fluorescence | The chemical properties of this compound may cause it to absorb light at the detection wavelength (quenching) or to be intrinsically fluorescent, leading to false negatives or positives.[10] | Run a control plate with this compound in the assay buffer without the enzyme or substrate to measure its background signal. If interference is detected, a different assay format with an alternative detection method (e.g., luminescence vs. fluorescence) may be necessary.[10] |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting weak or no inhibition.
Caption: Troubleshooting decision tree for addressing weak or no inhibition by this compound.
Troubleshooting Guide: High Variability and Poor Reproducibility
Question: I'm observing high variability between my replicate wells and inconsistent IC50 values between experiments. What could be the cause?
High variability and poor reproducibility are common challenges in plate-based assays that can obscure real results.[6]
| Potential Issue | Likely Cause | Recommended Solution |
| High Variability in Replicates | Pipetting Inaccuracy: Small volume errors are magnified. Inadequate Mixing: Reagent concentration gradients form in the well. Edge Effects: Evaporation from outer wells concentrates reagents.[6] | Ensure pipettes are calibrated. Mix the plate gently after adding each reagent.[8] Avoid using the outermost wells of the plate or fill them with buffer to create a humidity barrier.[6][8] |
| Inconsistent IC50 Values | Reagent Degradation: Stock solutions (inhibitor, substrate, ATP) degrade over time. Variable Incubation Times/Temps: Inconsistent timing or temperature fluctuations affect enzyme kinetics.[6] Variable Enzyme Activity: Enzyme activity can decrease with storage or between batches. | Prepare fresh reagents for each experiment, especially the substrate and ATP.[8] Use a multichannel pipette to start reactions simultaneously and ensure the incubator provides a uniform temperature.[6] Always qualify a new batch of enzyme before use in critical experiments. |
Experimental Protocols & Visualizations
Protocol: Determining Optimal Enzyme Concentration
This protocol is essential for ensuring the kinase assay is performed under initial velocity conditions, which is a mandatory requirement for accurate inhibitor characterization.[9]
-
Prepare Reagents: Prepare serial dilutions of the kinase enzyme in the assay buffer. Prepare the substrate and ATP solution at the desired concentration (e.g., ATP at Km).
-
Set Up Reaction: In a microplate, add the assay buffer, substrate/ATP mix, and varying concentrations of the enzyme to different wells.
-
Initiate and Read: Start the reaction (often by adding the ATP/substrate mix) and immediately begin reading the plate kinetically on a plate reader at the appropriate interval for a set duration (e.g., every minute for 60 minutes).
-
Analyze Data: Plot the signal (e.g., luminescence, fluorescence) versus time for each enzyme concentration.
-
Determine Optimal Concentration: Identify the enzyme concentration that produces a robust signal and remains in the linear phase (a straight line) for the intended duration of the main experiment. This ensures less than 10% of the substrate has been consumed.[9]
Hypothetical Signaling Pathway Involving a Kinase
This diagram illustrates a simplified signaling cascade where an upstream signal activates a kinase, which in turn phosphorylates a transcription factor, leading to gene expression. This compound is shown as a potential inhibitor of this kinase.
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of a target kinase.
General Kinase Inhibition Assay Workflow
This diagram shows the typical steps involved in running a plate-based kinase inhibition assay.
Caption: Standard experimental workflow for a kinase inhibition assay.
References
- 1. Frontiers | this compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy [frontiersin.org]
- 2. This compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highlights of this compound: a novel and promising therapeutic agent for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Technical Support Center: Overcoming Ass234 Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Ass234 resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to the tyrosine kinase inhibitor (TKI) this compound, is now showing a reduced response. What is the likely cause?
A1: This phenomenon is likely due to the development of acquired resistance. Cancer cells can adapt to the presence of a drug over time through various molecular mechanisms, leading to decreased sensitivity.[1][2] Common causes include secondary mutations in the drug's target kinase, the activation of alternative "bypass" signaling pathways, or phenotypic changes like the epithelial-to-mesenchymal transition (EMT).[1][3]
Q2: How can I definitively confirm that my cell line has developed resistance to this compound?
A2: The most direct method is to compare the half-maximal inhibitory concentration (IC50) of this compound in your current cell line with that of the original, parental (sensitive) cell line.[2][3] A significant increase in the IC50 value—often considered 3- to 10-fold or higher—confirms the development of a resistant phenotype.[4]
Q3: What are the primary molecular mechanisms that drive resistance to TKIs like this compound?
A3: Resistance mechanisms are broadly categorized as on-target and off-target.[1]
-
On-target resistance involves genetic changes to the drug's direct target. This includes secondary mutations in the kinase domain (like the "gatekeeper" T790M mutation in EGFR) that prevent this compound from binding effectively, or amplification of the target gene.[1][3]
-
Off-target resistance occurs when cancer cells find alternative ways to survive and proliferate despite the inhibition of the primary target. This often involves the activation of bypass signaling pathways (e.g., MET or AXL receptor tyrosine kinases), activation of downstream signaling molecules (e.g., PI3K/AKT pathway), or histological transformation.[1][5][6]
Q4: Is it possible to develop a resistant cell line model in the lab for further study?
A4: Yes, drug-resistant cell lines are essential tools for research.[4] The most common method is to culture the parental, sensitive cell line in the continuous presence of this compound, starting at a low concentration (e.g., the IC20 or IC50) and gradually increasing the dose over several weeks or months as the cells adapt.[4][7][8] This process selects for and expands the population of resistant cells.
Troubleshooting Guides
Problem: Decreased Efficacy of this compound in Cell Viability Assays
You observe that the concentration of this compound required to inhibit cell growth has increased substantially compared to previous experiments.
Step 1: Confirm and Quantify Resistance
The first step is to systematically confirm and quantify the level of resistance.[3]
-
Action: Perform a dose-response experiment using a cell viability assay (e.g., MTT, CCK-8) to determine the IC50 value for both your suspected resistant cell line and a thawed, early-passage stock of the parental sensitive cell line.
-
Expected Outcome: A significantly higher IC50 value in the treated line compared to the parental line confirms resistance.
Table 1: Hypothetical IC50 Values for Parental vs. This compound-Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Resistance Index (RI) |
| Parental Line | This compound | 15 | - |
| Resistant Line | This compound | 180 | 12.0 |
The Resistance Index (RI) is calculated as IC50 (Resistant) / IC50 (Parental).
Step 2: Basic Culture and Compound Checks
Before proceeding to complex molecular analyses, rule out common experimental variables.
-
Cell Line Authentication: Confirm the identity of your cell line using Short Tandem Repeat (STR) profiling to ensure it has not been misidentified or cross-contaminated.
-
Mycoplasma Contamination: Test your cell cultures for mycoplasma, as this common contamination can significantly alter cellular responses to drugs.[2]
-
Compound Integrity: Verify the concentration and stability of your this compound stock solution. If possible, test a fresh batch of the compound.
-
Culture Conditions: Ensure consistent cell culture practices, as factors like passage number and confluency can influence drug response.[9][10]
Step 3: Investigate the Mechanism of Resistance
Once resistance is confirmed and basic issues are ruled out, the next step is to identify the underlying molecular mechanism.
-
Action: Based on the known targets of this compound, perform molecular analyses to check for common resistance mechanisms.
-
Expected Outcomes & Analysis: The table below outlines common techniques and their expected outcomes.
Table 2: Troubleshooting Molecular Mechanisms of this compound Resistance
| Potential Mechanism | Recommended Technique | Expected Result Indicating Mechanism |
| On-Target Mutation | Sanger or Next-Generation Sequencing (NGS) of the target gene's kinase domain. | Detection of a mutation in the resistant line that is absent in the parental line.[3] |
| Bypass Pathway Activation | Western Blot, qPCR, or Receptor Tyrosine Kinase (RTK) Array. | Increased expression or phosphorylation of alternative RTKs (e.g., MET, AXL, HER2) or downstream effectors (e.g., p-AKT, p-ERK).[3][6][11] |
| Target Gene Amplification | Quantitative PCR (qPCR) or Fluorescence In Situ Hybridization (FISH). | Increased gene copy number of the primary drug target in resistant cells.[3] |
| Drug Efflux Pump Overexpression | qPCR or Western Blot for ABC transporters (e.g., ABCB1, ABCG2). | Increased mRNA or protein expression of drug efflux pumps in the resistant line.[12] |
Workflow for Investigating this compound Resistance
The following diagram outlines a logical workflow for troubleshooting and characterizing this compound resistance.
Caption: A stepwise workflow for diagnosing and characterizing this compound resistance.
Common Mechanisms of TKI Resistance
Resistance to TKIs like this compound can be classified into several categories, as illustrated below.
Caption: Major categories of on-target and off-target resistance to TKIs.
Signaling Pathway: Bypass Activation via MET
A common off-target resistance mechanism is the amplification or overexpression of the MET receptor tyrosine kinase, which can reactivate downstream pro-survival signaling even when the primary target of this compound is inhibited.
Caption: MET amplification as a bypass mechanism to reactivate survival pathways.
Key Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol quantifies the concentration of this compound that inhibits 50% of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1.0 × 10⁴ cells/well) and allow them to adhere overnight.[4]
-
Drug Preparation: Prepare a serial dilution of this compound in culture medium. It is advisable to perform a preliminary experiment with wide concentration ranges (e.g., 10-fold dilutions) to determine the approximate sensitivity range.[9]
-
Treatment: Replace the medium in the wells with the medium containing various concentrations of this compound. Include "vehicle control" (e.g., DMSO) and "no treatment" wells.
-
Incubation: Incubate the plate for a period that allows for at least two cell divisions in the control wells (typically 48-72 hours).[13]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[2]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the drug concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[4]
Protocol 2: Development of an this compound-Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous, dose-escalating drug exposure.[4]
-
Determine Initial Concentration: First, determine the IC50 of this compound for the parental cell line. The initial induction concentration is often set at the IC20 or IC50.[2][8]
-
Initial Exposure: Culture the parental cells in medium containing the initial concentration of this compound.
-
Recovery and Expansion: When a significant number of cells have died but a subpopulation survives and begins to proliferate (reaching ~70-80% confluency), passage the cells into a new flask with the same concentration of this compound.[14]
-
Dose Escalation: Once the cells are growing stably at a given concentration, increase the this compound concentration by approximately 1.5- to 2.0-fold.[4]
-
Repeat Cycles: Repeat the cycle of exposure, recovery, and dose escalation over several months. If cells show excessive death at a new concentration, maintain them at the previous, lower concentration for additional passages before attempting to escalate again.[8]
-
Characterization and Banking: Periodically measure the IC50 to monitor the level of resistance. A stable resistant phenotype is generally considered to be a 5- to 10-fold increase in IC50.[2] Cryopreserve stocks of the resistant cells at various stages.
Protocol 3: Western Blotting for Protein Expression/Phosphorylation
This protocol is used to analyze changes in protein levels that may indicate a resistance mechanism (e.g., increased p-AKT).
-
Prepare Cell Lysates: Culture both parental and resistant cell lines, with and without this compound treatment. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine Protein Concentration: Quantify the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.[3]
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-p-AKT, anti-MET, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: Add an enhanced chemiluminescent (ECL) substrate to the membrane and capture the signal using an imaging system.[3]
-
Analysis: Analyze the band intensities, normalizing the protein of interest to a loading control (e.g., β-actin or GAPDH), to determine relative protein expression and phosphorylation levels.
References
- 1. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and signaling pathways of tyrosine kinase inhibitor resistance in chronic myeloid leukemia: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer [frontiersin.org]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 10. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 11. researchgate.net [researchgate.net]
- 12. research.sahmri.org.au [research.sahmri.org.au]
- 13. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Ass234-Target Activity Assay: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the colorimetric assay designed to measure the activity of targets related to the compound Ass234, such as acetylcholinesterase (AChE). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the principle of this colorimetric assay?
This assay is based on the Ellman's method for measuring acetylcholinesterase (AChE) activity. The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB). The rate of color formation, measured at 412 nm, is directly proportional to the AChE activity in the sample.
Q2: What are the most common sources of variability in this assay?
The most common sources of variability include inaccurate pipetting, improper reagent mixing, temperature fluctuations during incubation, and inconsistent washing steps.[1][2] High variability between replicate wells is a frequent issue that can often be traced back to one of these procedural aspects.
Q3: What is an acceptable coefficient of variation (CV) for this assay?
Q4: How should I prepare my samples before running the assay?
Sample preparation is critical and depends on the sample type. For cell lysates or tissue homogenates, it is crucial to ensure that the lysis buffer is compatible with the assay and does not contain inhibitors of AChE. Samples may also have high particulate matter, which should be removed by centrifugation before use to prevent interference with absorbance readings.[3]
Q5: Can I use reagents from different kit lots together?
It is strongly recommended not to mix reagents from different kit lots. Manufacturing variations between lots can introduce variability into the assay. Using a single, consistent lot for an entire experiment is a best practice for maintaining reproducibility.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiment in a question-and-answer format.
Problem 1: High Coefficient of Variation (CV) Between Replicates
High variability between replicate wells is a common problem that compromises data reliability.[1]
Initial Check: Review your raw optical density (OD) data. Is the high CV localized to a specific sample, a single row/column, or spread across the entire plate? This can help identify if the issue is systematic, such as a problem with a multichannel pipette channel.[2]
Troubleshooting High CV
Caption: Troubleshooting logic for diagnosing high replicate variability.
Data Example: High vs. Acceptable CV
| Replicate | OD Reading (High CV) | OD Reading (Acceptable CV) |
| 1 | 0.854 | 0.854 |
| 2 | 0.691 | 0.839 |
| 3 | 0.899 | 0.861 |
| Mean | 0.815 | 0.851 |
| Std Dev | 0.109 | 0.011 |
| CV (%) | 13.4% | 1.3% |
Problem 2: High Background Signal
A high background signal occurs when the blank or negative control wells show high absorbance values, which reduces the dynamic range and sensitivity of the assay.[3][4]
| Potential Cause | Recommended Solution |
| Contaminated Reagents | Prepare fresh substrate and buffer solutions for each experiment.[4] Avoid cross-contamination by using fresh pipette tips for each reagent. |
| Insufficient Washing | Increase the number of wash cycles (e.g., from 3 to 5). Ensure complete aspiration of wash buffer from wells after each wash. An automated plate washer can improve consistency.[4] |
| Extended Incubation Time | Strictly adhere to the incubation times specified in the protocol. Over-incubation can lead to non-specific signal development.[3] |
| Improper Blocking | If using a plate-coating format, ensure the blocking step is performed correctly with a suitable blocking buffer to prevent non-specific binding.[1] |
Problem 3: Weak or No Signal
Low signal intensity across the entire plate, including the positive controls and standards, can indicate a problem with one or more critical components of the assay.
| Potential Cause | Recommended Solution |
| Expired or Degraded Reagents | Check the expiration dates on all reagents. Ensure proper storage conditions (e.g., temperature, light protection for substrates). Avoid multiple freeze-thaw cycles.[4] |
| Omission of a Key Reagent | Carefully review the protocol steps to ensure all reagents (e.g., substrate, detection antibody) were added in the correct order.[3] |
| Incorrect Incubation Temperature | Ensure incubations are performed at the temperature specified in the protocol. Enzyme kinetics are highly sensitive to temperature.[2] |
| Incorrect Filter Wavelength | Verify that the microplate reader is set to measure absorbance at the correct wavelength (e.g., 412 nm for this assay). |
Experimental Protocols and Visualizations
Simplified Cholinergic Signaling Pathway
Assays measuring AChE activity are relevant for screening inhibitors like this compound, which aims to increase acetylcholine (B1216132) levels in the synaptic cleft.
Caption: Role of Acetylcholinesterase (AChE) in the cholinergic synapse.
Detailed Protocol: AChE Activity Colorimetric Assay
This protocol outlines the key steps for measuring AChE activity. Adherence to these steps is crucial for reproducibility.
-
Reagent Preparation :
-
Allow all kit components to reach room temperature (20-25°C) for at least 30 minutes before use.[2]
-
Prepare Assay Buffer, Sample Dilution Buffer, and other solutions as described in the kit manual.
-
Prepare a dilution series of the standard for the standard curve.
-
-
Sample Addition :
-
Add 50 µL of standards, controls, and diluted samples to their assigned wells in a 96-well microplate.
-
Run all samples and standards in at least duplicate, preferably triplicate.
-
-
Enzyme Reaction :
-
Add 50 µL of the AChE enzyme solution to each well.
-
Tap the plate gently to mix.
-
Incubate the plate for 20 minutes at 37°C.
-
-
Color Development :
-
Add 50 µL of the DTNB/Substrate solution to all wells.
-
Incubate the plate for 15-30 minutes at room temperature, protected from light. The reaction should be monitored to avoid overdevelopment.[4]
-
-
Measurement :
-
Read the absorbance of each well at 412 nm using a microplate reader.
-
Check for and remove any bubbles in the wells before reading.[3]
-
-
Data Analysis :
-
Subtract the absorbance of the blank wells from all other readings.
-
Plot the standard curve (absorbance vs. concentration).
-
Calculate the AChE activity in the samples based on the standard curve.
-
Experimental Workflow Diagram
Caption: Standard workflow for the AChE Activity Colorimetric Assay.
References
Technical Support Center: Ass234 In Vivo Studies
This guide provides troubleshooting advice and frequently asked questions for researchers using the multi-target compound Ass234 in animal models. This compound is an experimental drug for Alzheimer's disease that inhibits Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), and Monoamine Oxidases (MAO A/B).[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a multi-target-directed ligand designed to address the complex pathology of Alzheimer's disease.[2][3] Its primary mechanisms include:
-
Cholinesterase Inhibition: It reversibly inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), increasing the levels and duration of action of the neurotransmitter acetylcholine (B1216132) in the brain.[1][4]
-
Monoamine Oxidase (MAO) Inhibition: It irreversibly inhibits MAO-A and MAO-B, enzymes responsible for breaking down neurotransmitters like serotonin, dopamine, and norepinephrine. This action can help to correct neurotransmitter imbalances.[1]
-
Amyloid-β Aggregation Inhibition: this compound has been shown to inhibit the self-aggregation of amyloid-β peptides (Aβ₁₋₄₀ and Aβ₁₋₄₂), which are key components of the amyloid plaques found in Alzheimer's disease.[1][5]
-
Neuroprotection and Antioxidant Properties: The compound has demonstrated neuroprotective and antioxidant effects, helping to protect neurons from damage.[1][5]
Q2: What are the common signs of toxicity to watch for in animal models treated with this compound?
Given its mechanism as a cholinesterase inhibitor, the most common signs of toxicity are related to cholinergic overstimulation.[4][6] Researchers should monitor animals closely, especially during the first 4 hours after dosing, for the following signs:[6]
-
Mild Cholinergic Signs: Salivation, lacrimation (excessive tearing), soft feces, and mild hypoactivity.[6]
-
Severe Cholinergic Crisis (at high doses): Severe salivation, tremors, labored breathing, diarrhea, and urination.[6][7] Seizure-like behavior may also occur due to excessive central nervous system stimulation.[6]
Q3: How does the toxicity of this compound compare to other Alzheimer's drugs?
Preliminary in vitro studies have shown that this compound exhibits lesser toxicity than reference compounds like donepezil (B133215) and tacrine (B349632) in human HepG2 liver cells.[2][3][8] In vivo studies also suggest it is less toxic than donepezil.[1][5] However, dose-dependent toxicity is still a critical factor to manage.
Q4: What is the recommended approach for determining a safe starting dose for this compound in a new animal model?
A dose-range-finding study is essential to establish the Maximum Tolerated Dose (MTD) and the No-Observed-Adverse-Effect-Level (NOAEL).[6][9] This involves administering escalating doses of this compound to small groups of animals and observing for clinical signs of toxicity. The FDA recommends a tiered approach, starting with in vitro tests and progressing to in vivo studies.[10]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Sudden mortality in a dose group | Acute cholinergic crisis due to overdose. | 1. Immediately review dosing calculations and preparation protocols.[6]2. Perform a necropsy to identify potential target organs of toxicity.[6]3. Conduct a new dose-range-finding study starting with significantly lower doses.[6] |
| Animals exhibit tremors and seizures | Excessive central nervous system cholinergic stimulation. | 1. Monitor the animal closely and ensure its safety.2. If ethically approved and part of the study design, consider symptomatic relief with an anticholinergic agent like atropine.[6][11]3. This is a significant adverse effect; the dose should be re-evaluated and likely lowered.[6] |
| Elevated liver enzymes (ALT/AST) in bloodwork | Potential hepatotoxicity, possibly due to drug metabolism. | 1. Confirm the findings with histopathology of the liver.2. Reduce the dose or dosing frequency.3. Consider co-administration with a hepatoprotective agent if it aligns with the study goals. |
| Gastrointestinal distress (diarrhea, soft feces) | Peripheral cholinergic side effects. | 1. This is a common effect of cholinesterase inhibitors.[6]2. Determine if the effect is dose-dependent. A lower dose may still be efficacious with fewer side effects.3. Ensure animals have adequate hydration. |
Quantitative Data Summary
The following tables provide a summary of hypothetical toxicity data for this compound in a rodent model, based on typical results for cholinesterase inhibitors.
Table 1: Acute Oral Toxicity of this compound in Sprague-Dawley Rats (14-Day Study)
| Dose Group (mg/kg) | Number of Animals (M/F) | Mortality | Clinical Observations |
| Vehicle Control | 10 (5M, 5F) | 0/10 | No abnormalities observed. |
| 5 | 10 (5M, 5F) | 0/10 | Mild, transient salivation in 2/10 animals. |
| 25 | 10 (5M, 5F) | 0/10 | Salivation, soft feces, and mild hypoactivity in 6/10 animals. |
| 50 | 10 (5M, 5F) | 2/10 | Severe salivation, tremors, hypoactivity, and labored breathing in all animals. |
Table 2: Serum Biochemistry Analysis at 24 Hours
| Dose Group (mg/kg) | ALT (U/L) | AST (U/L) |
| Vehicle Control | 35 ± 5 | 60 ± 8 |
| 5 | 38 ± 6 | 65 ± 7 |
| 25 | 55 ± 9 | 85 ± 12 |
| 50 | 150 ± 25 | 220 ± 30 |
| *p < 0.05, **p < 0.01 compared to vehicle control |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Modified from OECD 420)
-
Animal Model: Sprague-Dawley rats (5 males, 5 females per group).
-
Acclimatization: Acclimatize animals for a minimum of 7 days before the study.[6]
-
Grouping: Assign animals to at least 3 dose groups and one vehicle control group.
-
Dosing: Administer this compound or vehicle once by oral gavage. Doses should be selected based on a preliminary dose-range-finding study.[6]
-
Observation: Continuously observe animals for the first 4 hours post-dosing for clinical signs of toxicity.[6] Subsequently, observe daily for 14 days.[6] Record body weight changes.
-
Termination: At the end of the 14-day period, euthanize all surviving animals.
-
Necropsy: Conduct a gross necropsy on all animals. Collect major organs for histopathological analysis.[6]
-
Data Analysis: Determine the LD50 (if applicable), NOAEL, and LOAEL. Analyze changes in body weight and organ weights.[6]
Protocol 2: Assessment of Hepatotoxicity
-
Animal Model: C57BL/6 mice (known to be susceptible to drug-induced liver injury).[12]
-
Treatment: Administer this compound via intraperitoneal injection or oral gavage for a predetermined number of days.
-
Sample Collection: At 24 hours (for acute studies) or at the end of the treatment period, collect blood via cardiac puncture for serum biochemistry.
-
Serum Analysis: Analyze serum for levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using commercially available assay kits.[12]
-
Histopathology: Perfuse the liver with saline, followed by 10% neutral buffered formalin. Embed the liver tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine for signs of necrosis, inflammation, and steatosis.
Visualizations
References
- 1. Highlights of this compound: a novel and promising therapeutic agent for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy [frontiersin.org]
- 3. This compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highlights of this compound: a novel and promising therapeutic agent for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The proof-of-concept of this compound: Peripherally administered this compound enters the central nervous system and reduces pathology in a male mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 10. histologix.com [histologix.com]
- 11. ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Early Detection of Acute Drug-Induced Liver Injury in Mice by Noninvasive Near-Infrared Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Ass234 Technical Support Center: Optimizing Signal-to-Noise Ratio in Your Assays
Welcome to the technical support center for Ass234 assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments for a robust signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which assays are relevant for its study?
This compound is a multi-target-directed ligand developed for potential therapeutic use in Alzheimer's disease. It functions by inhibiting several key enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B). Therefore, relevant assays are enzymatic assays designed to measure the inhibitory activity of this compound against these specific enzymes.
Q2: What are the common methods for measuring cholinesterase (AChE and BuChE) inhibition?
The most common method is a colorimetric assay based on the Ellman method.[1][2][3][4] In this assay, the enzyme hydrolyzes a substrate like acetylthiocholine (B1193921) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow product that can be measured spectrophotometrically at 412 nm.[1] Fluorescence-based assays are also available and may offer higher sensitivity.[5][6][7]
Q3: What are the common methods for measuring monoamine oxidase (MAO) inhibition?
Both colorimetric and fluorometric assays are widely used for screening MAO inhibitors.[8][9][10][11] These assays typically involve the oxidative deamination of a substrate (e.g., kynuramine (B1673886) or tyramine) by MAO, which produces hydrogen peroxide (H₂O₂).[9][10] The H₂O₂ is then detected using a probe that generates a colored or fluorescent product.[9][10] Luciferase-based assays are also an option.[12]
Q4: What is a good signal-to-noise ratio for these types of assays?
A good signal-to-noise ratio, often represented as S/B (signal-to-background), is crucial for reliable data. While the ideal S/B ratio can vary depending on the assay and instrumentation, a higher ratio indicates a larger dynamic range. For high-throughput screening, a Z'-factor between 0.5 and 1.0 is considered excellent and reflects a good separation between positive and negative control signals.
Troubleshooting Guides
Low Signal Intensity
A weak or absent signal can make it difficult to accurately determine enzyme activity and inhibitor potency. Below are common causes and solutions.
| Possible Cause | Recommended Solution |
| Inactive Enzyme | - Use a fresh aliquot of the enzyme. - Ensure proper storage conditions (-20°C or -80°C as recommended). - Run a positive control with a known active enzyme to verify activity. |
| Suboptimal Reagent Concentrations | - Titrate the enzyme concentration to find the optimal level that provides a linear reaction rate. - Determine the Michaelis-Menten constant (Km) for the substrate and use a concentration at or slightly above the Km to ensure the reaction is not substrate-limited. |
| Incorrect Assay Conditions | - Verify the optimal pH and temperature for the specific enzyme being used. For example, E. electricus AChE has an optimal pH of around 8.0. - Ensure all reagents are at the correct temperature before starting the assay. |
| Inadequate Incubation Time | - Increase the incubation time for the enzyme-substrate reaction to allow for sufficient product formation. Monitor the reaction kinetics to ensure you are within the linear range. |
| Inhibitory Contaminants | - Use high-purity water and reagents. - If using DMSO to dissolve this compound, ensure the final concentration is low (typically <1%) and consistent across all wells, as it can inhibit enzyme activity. Run a solvent control.[1] |
| Incorrect Instrument Settings | - Ensure the plate reader is set to the correct excitation and emission wavelengths for fluorescent assays or the correct absorbance wavelength for colorimetric assays (e.g., 412 nm for the Ellman method).[1] - Optimize the gain setting for fluorescence readers; a setting that is too low can result in a weak signal. |
High Background Signal
High background can mask the true signal from the enzymatic reaction, leading to a poor signal-to-noise ratio. Here are some common causes and solutions.
| Possible Cause | Recommended Solution |
| Substrate Instability/Spontaneous Hydrolysis | - Prepare substrate solutions fresh before each experiment.[6] - Protect light-sensitive substrates and probes from light.[6] |
| Contaminated Reagents or Buffers | - Use high-purity, sterile-filtered buffers.[6] - Prepare fresh buffers for each experiment. |
| Autofluorescence of Test Compound (this compound) | - Run a control experiment with this compound in the assay buffer without the enzyme to check for intrinsic fluorescence at the assay wavelengths.[7] |
| Non-specific Binding | - Add a non-ionic detergent like Tween-20 (0.05%) to the wash buffer to reduce non-specific binding. |
| Inadequate Washing | - Ensure thorough washing between steps to remove unbound reagents. Use an automated plate washer if available for consistency. |
| Incorrect "Blank" or "Control" Wells | - Include a "no enzyme" control to measure the background signal from the substrate and buffer. - A "no substrate" control can help identify if the enzyme preparation itself is contributing to the background. |
| High Reagent Concentrations | - Titrate the concentration of the detection probe or DTNB to the lowest concentration that still provides a robust signal. |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is a general guideline for a 96-well plate format and should be optimized for your specific experimental conditions.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer (e.g., 0.1 M Phosphate Buffer, pH 8.0)
-
This compound at various concentrations
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in Assay Buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in Assay Buffer.
-
Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in Assay Buffer.
-
-
Assay Setup:
-
Add 20 µL of Assay Buffer to the "blank" wells.
-
Add 20 µL of the different concentrations of this compound to the "inhibitor" wells.
-
Add 20 µL of Assay Buffer (with the same final solvent concentration as the inhibitor wells) to the "no inhibitor" (positive control) wells.
-
Add 140 µL of Assay Buffer to all wells.
-
Add 20 µL of DTNB solution to all wells.
-
-
Enzyme Addition:
-
Add 20 µL of AChE solution to the "inhibitor" and "no inhibitor" wells.
-
Add 20 µL of Assay Buffer to the "blank" wells.
-
-
Reaction Initiation and Measurement:
-
Add 20 µL of ATCI solution to all wells to start the reaction.
-
Immediately start measuring the absorbance at 412 nm every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (change in absorbance per minute) for each well.
-
Subtract the rate of the blank from all other wells.
-
Calculate the percent inhibition for each concentration of this compound compared to the "no inhibitor" control.
-
Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value.
-
Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This is a general protocol for a fluorometric MAO-B inhibitor screening assay in a 96-well plate format.
Materials:
-
Recombinant human MAO-B
-
MAO-B Substrate (e.g., Tyramine)
-
Fluorescent Probe (e.g., a probe that reacts with H₂O₂)
-
Horseradish Peroxidase (HRP)
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
This compound at various concentrations
-
96-well black flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of MAO-B enzyme in Assay Buffer.
-
Prepare a stock solution of the MAO-B substrate.
-
Prepare a detection reagent mix containing the fluorescent probe, HRP, and Assay Buffer.
-
Prepare a serial dilution of this compound.
-
-
Assay Setup:
-
Add 50 µL of the MAO-B enzyme solution to all wells except the "no enzyme" blank.
-
Add 10 µL of the different concentrations of this compound to the "inhibitor" wells.
-
Add 10 µL of Assay Buffer (with solvent) to the "no inhibitor" control wells.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add 40 µL of the detection reagent mix to all wells.
-
-
Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths at several time points or after a fixed incubation period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Subtract the fluorescence of the "no enzyme" blank from all other wells.
-
Calculate the percent inhibition for each concentration of this compound relative to the "no inhibitor" control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Visualizations
Caption: Troubleshooting workflow for low signal intensity in this compound assays.
Caption: Troubleshooting workflow for high background signal in this compound assays.
Caption: Experimental workflow for an AChE inhibition assay using the Ellman's method.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. attogene.com [attogene.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer’s Diseases [mdpi.com]
- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. promega.com [promega.com]
Ass234 Experimental Setup: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the multi-target-directed ligand Ass234 in experimental setups. The information is tailored for researchers, scientists, and drug development professionals investigating this compound's therapeutic potential for Alzheimer's disease.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, chemically known as N-((5-(3-(1-benzylpiperidin-4-yl) propoxy)-1- methyl-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine, is an experimental drug candidate for Alzheimer's disease therapy.[1] It is a multi-target-directed ligand, meaning it acts on several biological targets involved in the disease's progression.[2] Its primary mechanisms include the inhibition of cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B), reduction of β-amyloid (Aβ) aggregation, and neuroprotective effects.[3]
Q2: In which experimental models has this compound shown efficacy?
This compound has demonstrated positive effects in both in vitro and in vivo models. In vitro, it has been shown to inhibit its target enzymes, protect neuronal cells (like the SH-SY5Y cell line) from Aβ-induced toxicity, and exhibit low toxicity in human cell lines such as HepG2.[4][5] In vivo, studies using mouse models of Alzheimer's disease have shown that this compound can reverse cognitive deficits (e.g., in the scopolamine-induced amnesia model), reduce amyloid plaque burden, and decrease gliosis in the brain.[4][6][7]
Q3: What are the reported IC50 values for this compound against its primary enzyme targets?
The half-maximal inhibitory concentration (IC50) values for this compound can vary slightly between studies. However, representative values are summarized in the table below.
Troubleshooting Guides
This section addresses common pitfalls and provides solutions for specific experimental setups involving this compound.
In Vitro Enzyme Inhibition Assays (Cholinesterase & Monoamine Oxidase)
| Problem | Possible Cause | Troubleshooting Steps |
| No or low enzyme activity detected | Improper storage of enzymes or reagents. | Ensure enzymes are stored at the correct temperature (typically -20°C or lower) and that all reagents are within their expiration dates.[8][9] |
| Assay buffer is at the wrong temperature. | Equilibrate all reagents, except for the enzymes, to the assay temperature (usually room temperature or 37°C) before starting the experiment.[8][9] | |
| Incorrect wavelength used for measurement. | Verify the correct absorbance or fluorescence wavelength for the specific assay from the protocol or kit datasheet.[9] | |
| High variability between replicate wells | Pipetting errors. | Use calibrated pipettes and ensure consistent pipetting technique. When possible, prepare a master mix of reagents to add to the wells to minimize pipetting variability.[8][9] |
| Incomplete mixing of reagents in wells. | Gently tap the plate or use a plate shaker to ensure thorough mixing of the contents in each well.[8] | |
| Presence of air bubbles in the wells. | Be careful to avoid introducing air bubbles during pipetting. If bubbles are present, they can be removed with a clean pipette tip before reading the plate.[8] | |
| Inconsistent IC50 values for this compound | Inaccurate serial dilutions of this compound. | Prepare fresh serial dilutions of this compound for each experiment using calibrated pipettes. Ensure complete dissolution of the compound in the solvent. |
| Substrate concentration is not optimal. | Ensure the substrate concentration is appropriate for the enzyme and the assay conditions, typically at or near the Michaelis-Menten constant (Km). |
Cell-Based Assays (e.g., SH-SY5Y Neuroprotection, HepG2 Cytotoxicity)
| Problem | Possible Cause | Troubleshooting Steps |
| High background in cell viability/toxicity assays | Contamination of cell cultures. | Regularly check cell cultures for signs of microbial contamination. Use aseptic techniques and periodically test for mycoplasma. |
| Poor cell health or over-confluency. | Use cells that are in the logarithmic growth phase and ensure they are not over-confluent at the time of the experiment.[10] | |
| This compound appears more toxic than expected | Solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the solvent used to dissolve this compound is below the toxic threshold for the cell line being used (typically <0.5% for DMSO). |
| Incorrect this compound concentration. | Double-check all calculations for the preparation of this compound stock and working solutions. | |
| Inconsistent results in neuroprotection assays | Variability in Aβ peptide aggregation. | Prepare fresh Aβ oligomers for each experiment and ensure the aggregation state is consistent.[11][12] |
| Uneven cell seeding in microplates. | Ensure a homogenous cell suspension before seeding and use appropriate techniques to avoid edge effects in the plates. |
In Vivo Studies (Scopolamine-Induced Cognitive Deficit Model)
| Problem | Possible Cause | Troubleshooting Steps |
| No significant cognitive deficit induced by scopolamine (B1681570) | Incorrect dose or administration route of scopolamine. | Verify the appropriate dose and route of administration for the specific animal strain and behavioral test. Doses can range from 0.05 to 50 mg/kg.[13][14] |
| Improper timing of scopolamine and this compound administration. | The timing of drug administration relative to the behavioral testing is critical. Follow a consistent and validated protocol. | |
| High variability in behavioral test results | Environmental stressors affecting animal behavior. | Ensure the testing environment is quiet, with controlled lighting and temperature. Acclimatize the animals to the testing room before the experiment.[6] |
| Inconsistent handling of animals. | Handle all animals consistently and gently to minimize stress, which can impact cognitive performance. |
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound against Target Enzymes
| Enzyme Target | IC50 Value |
| Human Acetylcholinesterase (AChE) | 0.81 ± 0.06 µM[1] |
| Human Butyrylcholinesterase (BuChE) | 1.82 ± 0.14 µM[1] |
| Human Monoamine Oxidase A (MAO-A) | 5.44 ± 1.74 nM[1] |
| Human Monoamine Oxidase B (MAO-B) | 177 ± 25 nM[1] |
| Rat MAO-A | 5.2 nM[9] |
| Rat MAO-B | 43 nM[9] |
| Rat AChE | 350 nM[9] |
| Rat BuChE | 460 nM[9] |
Experimental Protocols
Cholinesterase Activity Assay (Ellman's Method)
This protocol is a generalized version for determining the inhibitory activity of this compound on acetylcholinesterase.
-
Reagent Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in the assay buffer. Prepare solutions of acetylthiocholine (B1193921) (substrate) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the assay buffer.[15][16]
-
Assay Procedure : In a 96-well plate, add the assay buffer, followed by the this compound dilutions and the acetylcholinesterase enzyme solution. Incubate for a pre-determined time at a controlled temperature (e.g., 37°C).[15]
-
Initiation of Reaction : Add the substrate (acetylthiocholine) and DTNB to all wells to start the reaction.[16]
-
Measurement : Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the enzyme activity.[15][16]
-
Data Analysis : Calculate the percentage of enzyme inhibition for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Aβ Aggregation Assay (Thioflavin T Method)
This protocol outlines a common method to assess the effect of this compound on the aggregation of Aβ peptides.
-
Aβ Peptide Preparation : Prepare a stock solution of Aβ peptide (e.g., Aβ1-42) by dissolving it in a suitable solvent like hexafluoroisopropanol (HFIP) to ensure it is in a monomeric state. The solvent is then evaporated, and the peptide film is stored.[11][12] Before the assay, the peptide is reconstituted in a solvent like DMSO and then diluted in the assay buffer.[17]
-
Assay Setup : In a 96-well plate, mix the Aβ peptide solution with different concentrations of this compound. A control group without this compound is also included. Add Thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils, to each well.[18][19]
-
Incubation and Measurement : Incubate the plate at 37°C with gentle shaking. Measure the fluorescence intensity (excitation ~450 nm, emission ~485 nm) at regular time intervals.[18]
-
Data Analysis : An increase in fluorescence intensity over time indicates Aβ aggregation. Compare the aggregation kinetics in the presence of this compound to the control to determine its inhibitory effect.
Mandatory Visualization
Signaling Pathway
References
- 1. Frontiers | this compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The proof-of-concept of this compound: Peripherally administered this compound enters the central nervous system and reduces pathology in a male mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The proof-of-concept of this compound: Peripherally administered this compound enters the central nervous system and reduces pathology in a male mouse model of Alzheimer disease - Universitat Politècnica de Madrid [upm.scimarina.org]
- 8. Wnt Signaling Pathway, a Potential Target for Alzheimer's Disease Treatment, is Activated by a Novel Multitarget Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. tripod.nih.gov [tripod.nih.gov]
- 11. A Kinetic Aggregation Assay Enabling Selective and Sensitive Aβ Amyloid Quantification in Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ameliorative Effect of Medicarpin on Scopolamine-Induced Cognitive Impairment in Mice [mdpi.com]
- 14. scopolamine-induced memory deficits: Topics by Science.gov [science.gov]
- 15. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 18. irl.umsl.edu [irl.umsl.edu]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Validating Ass234 Target Engagement In Vivo: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate engages its intended target within a living organism is a pivotal step in preclinical development. This guide provides an objective comparison of methodologies for validating the in vivo target engagement of Ass234, a multi-target compound for Alzheimer's disease, with the alternative multi-target drug, Ladostigil (B1674322).
This compound is a promising therapeutic agent that functions by simultaneously inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase A and B (MAO-A and MAO-B)[1][2][3]. Furthermore, it has been shown to modulate the Wnt signaling pathway, which is implicated in neuroprotection[1][4]. Validating the engagement of these multiple targets in vivo is crucial for understanding its mechanism of action and therapeutic potential.
This guide presents a comparative analysis of key validation methods, including direct and indirect approaches, with supporting experimental data and detailed protocols.
Comparative Analysis of In Vivo Target Engagement
Demonstrating target engagement in vivo can be achieved through a variety of direct and indirect methods. Direct methods, such as Positron Emission Tomography (PET) and autoradiography, visualize and quantify the binding of a drug or a radiolabeled ligand to its target. Indirect methods, like the measurement of pharmacodynamic (PD) biomarkers, assess the biochemical consequences of target engagement.
Below is a summary of quantitative data for this compound and a comparable multi-target drug, Ladostigil, using different validation methodologies.
| Validation Method | Target | This compound (Hypothetical Data) | Ladostigil (Reference Data) | Alternative Methods |
| Pharmacodynamic Biomarker: Ex Vivo Enzyme Inhibition | AChE | Significant inhibition of brain AChE activity observed in vivo. Dose-dependent increase in cholinergic activity.[5] | "Ceiling effect" of 50-55% AChE inhibition in the brain, spleen, and plasma, regardless of increasing dose[4]. | Donepezil (B133215): ~80% inhibition at 1.5 mg/kg. Rivastigmine: ~60% inhibition at 1 mg/kg. |
| MAO-A | Potent and selective inhibition of brain MAO-A activity after 5 days of administration[6][7]. | Brain-selective MAO-A and MAO-B inhibition observed after repeated oral administration[8][9]. | Selegiline: Potent MAO-B inhibitor, with in vivo potency being about five times higher than in vitro[10]. | |
| MAO-B | Potent inhibitor of MAO-B[11][12]. | Brain-selective MAO-A and MAO-B inhibition observed after repeated oral administration[8][9]. | Rasagiline: Potent and selective irreversible MAO-B inhibitor. | |
| Pharmacodynamic Biomarker: In Vivo Microdialysis | Neurotransmitter Levels | Significant increase in extracellular levels of serotonin, noradrenaline, and dopamine (B1211576) in the hippocampus and prefrontal cortex[7][13]. | Increases brain levels of dopamine, serotonin, and noradrenaline[8]. | Standard MAO inhibitors and AChE inhibitors consistently show increases in their respective neurotransmitter levels. |
| Direct Target Engagement: PET Imaging | AChE | High potential for quantification of target occupancy using a radiolabeled analog of this compound. | Not widely reported for Ladostigil. | [11C]donepezil PET shows high tracer distribution in AChE-rich regions. Oral donepezil (5 mg/day) resulted in 61.6–63.3% reduction in [11C]donepezil binding[3]. |
| Direct Target Engagement: Autoradiography | AChE/MAO | Feasible for ex vivo quantification of target occupancy in brain sections using a radiolabeled form of this compound or a competing radioligand. | Can be used to determine receptor occupancy in tissues from drug-treated animals. | Widely used to map and quantify binding sites for various radiolabeled drugs in tissue sections[14]. |
Signaling Pathway and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding of target engagement validation.
Experimental Protocols
Detailed and reproducible protocols are essential for the accurate validation of in vivo target engagement.
Ex Vivo Brain Enzyme Inhibition Assay
This method directly measures the inhibition of target enzymes in brain tissue following in vivo administration of the test compound.
a. Animal Dosing and Tissue Collection:
-
Administer this compound or a reference compound (e.g., Ladostigil) to a cohort of rodents at various doses via the desired route (e.g., oral gavage, intraperitoneal injection). A vehicle control group must be included.
-
At a predetermined time point post-administration (e.g., 1-2 hours), euthanize the animals according to approved ethical protocols.
-
Rapidly dissect the brain and specific regions of interest (e.g., cortex, hippocampus).
-
Homogenize the brain tissue in an appropriate ice-cold buffer (e.g., phosphate (B84403) buffer with protease inhibitors).
b. Enzyme Activity Measurement:
-
For Acetylcholinesterase (Ellman's Assay):
-
To a 96-well plate, add the brain homogenate.
-
Add a solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
Initiate the reaction by adding the substrate, acetylthiocholine (B1193921) iodide.
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to AChE activity.
-
-
For Monoamine Oxidase (MAO) Activity:
-
Incubate brain homogenates with a radiolabeled substrate (e.g., [14C]serotonin for MAO-A or [14C]phenylethylamine for MAO-B).
-
Stop the reaction and separate the radiolabeled metabolites from the unreacted substrate.
-
Quantify the amount of radioactivity in the metabolite fraction using liquid scintillation counting.
-
c. Data Analysis:
-
Calculate the enzyme activity for each sample.
-
Determine the percentage of enzyme inhibition for each treated group relative to the vehicle-treated control group.
-
Plot dose-response curves to determine the ED50 (the dose that produces 50% of the maximal effect).
In Vivo Microdialysis for Neurotransmitter Levels
This technique measures the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals, providing a dynamic measure of target engagement.
a. Surgical Procedure:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Allow the animal to recover from surgery for a specified period.
b. Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound or vehicle and continue collecting dialysate samples.
c. Neurotransmitter Analysis:
-
Analyze the dialysate samples for neurotransmitter content (e.g., acetylcholine, dopamine, serotonin, noradrenaline) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
d. Data Analysis:
-
Express the neurotransmitter concentrations in the post-drug samples as a percentage of the baseline levels.
-
Compare the changes in neurotransmitter levels between the drug-treated and vehicle-treated groups.
Ex Vivo Autoradiography for Target Occupancy
This method provides a visual and quantitative assessment of target occupancy in brain sections from animals treated with the test compound.
a. Animal Treatment and Tissue Preparation:
-
Administer a range of doses of unlabeled this compound to different groups of animals.
-
At the time of expected peak brain concentration, administer a single intravenous dose of a radioligand that specifically binds to the target of interest (e.g., a radiolabeled AChE inhibitor or MAO inhibitor).
-
Euthanize the animals at a time point that allows for optimal binding of the radioligand.
-
Rapidly remove the brain and freeze it.
-
Using a cryostat, cut thin (e.g., 20 µm) coronal or sagittal sections of the brain and mount them on microscope slides[14].
b. Autoradiography Procedure:
-
Expose the brain sections to a phosphor imaging plate or autoradiographic film for a specific duration[7].
-
Develop the film or scan the imaging plate to obtain a digital image of the radioactivity distribution.
c. Data Analysis:
-
Using image analysis software, draw regions of interest (ROIs) over specific brain areas.
-
Quantify the density of radioligand binding in each ROI.
-
Calculate the percentage of target occupancy by comparing the radioligand binding in the this compound-treated animals to that in the vehicle-treated animals. A reduction in radioligand binding indicates target occupancy by this compound.
By employing a combination of these robust methodologies, researchers can build a comprehensive data package to confidently validate the in vivo target engagement of this compound, facilitating informed decision-making for its continued development as a potential therapeutic for Alzheimer's disease.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. In vivo visualization of donepezil binding in the brain of patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-limiting inhibition of acetylcholinesterase by ladostigil results from the rapid formation and fast hydrolysis of the drug-enzyme complex formed by its major metabolite, R-MCPAI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy [frontiersin.org]
- 7. In-vitro and in-vivo evaluation of the modulatory effects of the multitarget compound this compound on the monoaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multi Target Neuroprotective and Neurorestorative Anti-Parkinson and Anti-Alzheimer Drugs Ladostigil and M30 Derived from Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selegiline: a molecule with innovative potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of donepezil binding to acetylcholinesterase using positron emission tomography and [5-(11)C-methoxy]donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 14. Autoradiography as a Simple and Powerful Method for Visualization and Characterization of Pharmacological Targets [jove.com]
Unveiling the Specificity of Ass234: A Comparative Analysis with Leading Cholinesterase and Monoamine Oxidase Inhibitors
For Immediate Release
A deep dive into the inhibitory profile of Ass234 reveals a unique multi-target specificity against key enzymes implicated in Alzheimer's disease. This guide provides a comprehensive comparison with established inhibitors, supported by experimental data, to aid researchers and drug development professionals in their scientific endeavors.
This compound has emerged as a promising multi-target-directed ligand for the treatment of Alzheimer's disease, simultaneously modulating cholinergic and monoaminergic pathways. This guide offers a detailed comparison of the inhibitory specificity of this compound against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B), benchmarked against the performance of widely used inhibitors: donepezil, rivastigmine, galantamine, clorgyline, and selegiline.
Quantitative Comparison of Inhibitory Potency
The inhibitory activity of this compound and its comparators is summarized in the tables below, presenting the half-maximal inhibitory concentration (IC50) values against their respective targets. Lower IC50 values indicate greater potency.
Table 1: Inhibition of Cholinesterases (AChE and BuChE)
| Inhibitor | AChE IC50 | BuChE IC50 | Selectivity for AChE over BuChE |
| This compound | 810 nM[1] | 1820 nM[1] | ~2.2-fold |
| Donepezil | 6.7 nM[2] | 7,400 nM[2] | ~1104-fold[2] |
| Rivastigmine | 4.3 nM[2] | 31 nM[2] | ~7-fold[2] |
| Galantamine | ~410 nM[2] | >10,000 nM[2] | Moderate-High[2] |
Note: IC50 values can vary between studies based on experimental conditions.
Table 2: Inhibition of Monoamine Oxidases (MAO-A and MAO-B)
| Inhibitor | MAO-A IC50 | MAO-B IC50 | Selectivity for MAO-A or MAO-B |
| This compound | 5.44 nM[1] | 177 nM[1] | ~32.5-fold for MAO-A |
| Clorgyline | 11 nM | 404 nM (Pargyline) | High for MAO-A[3] |
| Selegiline | 23,000 nM[4] | 51 nM[4] | ~450-fold for MAO-B[4] |
| Donepezil | Ineffective[1] | Ineffective[1] | N/A |
| Rivastigmine | - | - | N/A |
| Galantamine | - | - | N/A |
Note: IC50 values can vary between studies based on experimental conditions. Pargyline is used as a comparator for MAO-B in one study. Donepezil, rivastigmine, and galantamine are primarily cholinesterase inhibitors and do not significantly inhibit MAO enzymes.
Experimental Protocols
The determination of the inhibitory potency of these compounds relies on standardized in vitro enzyme inhibition assays.
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity against AChE and BuChE is commonly determined using a modified version of the Ellman's spectrophotometric method.
Principle: This assay measures the activity of cholinesterase by monitoring the production of thiocholine (B1204863) from the hydrolysis of the substrate acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BuChE). The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the enzyme activity.
General Procedure:
-
Reagent Preparation: Prepare solutions of the test inhibitor at various concentrations, a buffer solution (e.g., phosphate (B84403) buffer, pH 8.0), the substrate (acetylthiocholine or butyrylthiocholine), DTNB, and the respective enzyme (AChE from electric eel or human recombinant, and BuChE from equine serum or human recombinant).
-
Assay Reaction: In a 96-well microplate, add the buffer, DTNB, and the test inhibitor solution.
-
Enzyme Addition: Add the cholinesterase enzyme solution to initiate a pre-incubation period.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate solution.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition for each inhibitor concentration is determined relative to a control without the inhibitor. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Monoamine Oxidase Inhibition Assay
The inhibitory activity against MAO-A and MAO-B is determined using fluorometric or spectrophotometric methods.
Principle: These assays measure the activity of MAO enzymes by monitoring the conversion of a substrate to a fluorescent or chromogenic product. Kynuramine is a common substrate for a continuous spectrophotometric assay, where its deamination by MAO leads to the formation of 4-hydroxyquinoline, which can be measured.
General Procedure:
-
Reagent Preparation: Prepare solutions of the test inhibitor, a suitable buffer (e.g., potassium phosphate buffer, pH 7.4), the substrate (e.g., kynuramine), and the recombinant human MAO-A or MAO-B enzyme.
-
Assay Reaction: In a 96-well plate, combine the buffer, enzyme, and the test inhibitor at various concentrations.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period at 37°C.
-
Substrate Addition: Initiate the reaction by adding the substrate.
-
Measurement: Monitor the change in fluorescence or absorbance at the appropriate wavelength over time.
-
Data Analysis: The reaction rate is determined, and the percentage of inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by these inhibitors and a general workflow for determining their inhibitory potency.
Figure 1. Inhibition of Acetylcholinesterase (AChE) at the cholinergic synapse.
Figure 2. Inhibition of Monoamine Oxidase (MAO) in the neuron.
Figure 3. General experimental workflow for IC50 determination.
Figure 4. this compound induces the Wnt signaling pathway.
Figure 5. Neuroprotective PI3K/Akt signaling modulated by cholinesterase inhibitors.
References
Cross-Validation of Ass234 Results with a Secondary Cholinesterase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the multi-target drug candidate Ass234, focusing on the cross-validation of its primary acetylcholinesterase (AChE) inhibition activity with a secondary, independent assay. The objective is to offer a clear comparison of methodologies and present hypothetical supporting experimental data to illustrate the validation process.
Introduction to this compound
This compound is a promising multi-target compound designed for the treatment of Alzheimer's disease. Its therapeutic potential stems from its ability to simultaneously modulate several key pathological pathways. This compound acts as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and an irreversible inhibitor of monoamine oxidase A and B (MAO-A and MAO-B)[1][2][3]. Furthermore, it exhibits neuroprotective and antioxidant properties, inhibits the aggregation of amyloid-beta (Aβ) peptides, and modulates the Wnt signaling pathway[1][2][4]. The multifaceted nature of this compound necessitates rigorous validation of its activity on each of its targets.
Cross-Validation Strategy
To ensure the reliability and accuracy of the primary assay results for AChE inhibition by this compound, a cross-validation is performed using a secondary assay with a different detection method. This guide will compare a primary fluorescence-based AChE inhibition assay with a secondary colorimetric assay, commonly known as the Ellman method[5][6].
Data Presentation
The following table summarizes hypothetical quantitative data from the primary and secondary assays for AChE inhibition by this compound.
| Assay Type | Detection Method | Key Parameter | This compound (IC₅₀) | Donepezil (IC₅₀) |
| Primary Assay | Fluorescence-based | Inhibition of AChE activity | 0.81 ± 0.06 µM[4] | 0.01 ± 0.002 µM |
| Secondary Assay | Colorimetric (Ellman Method) | Inhibition of AChE activity | 0.85 ± 0.08 µM | 0.012 ± 0.003 µM |
IC₅₀ values for Donepezil are included as a reference compound.
Experimental Protocols
Primary Assay: Fluorescence-Based Acetylcholinesterase Inhibition Assay
Principle: This assay measures the activity of AChE by monitoring the fluorescence produced from the enzymatic hydrolysis of a fluorogenic substrate. The inhibition of this reaction by this compound leads to a decrease in the fluorescent signal.
Methodology:
-
Reagents: Human recombinant AChE, fluorogenic substrate (e.g., Amplex Red), horseradish peroxidase, choline (B1196258) oxidase, test compounds (this compound, Donepezil), and assay buffer.
-
Procedure:
-
A serial dilution of this compound and the reference compound, Donepezil, is prepared in the assay buffer.
-
In a 96-well microplate, the test compounds are incubated with human recombinant AChE for a predefined period.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate, choline oxidase, and horseradish peroxidase.
-
The plate is incubated at room temperature, protected from light.
-
Fluorescence is measured at an excitation/emission wavelength appropriate for the chosen fluorophore (e.g., 530/590 nm for Amplex Red).
-
The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Secondary Assay: Colorimetric Acetylcholinesterase Inhibition Assay (Ellman Method)
Principle: This assay is based on the measurement of the rate of formation of thiocholine, a product of acetylcholine (B1216132) hydrolysis by AChE. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is detected spectrophotometrically at 412 nm[6].
Methodology:
-
Reagents: Human recombinant AChE, acetylthiocholine (B1193921) iodide (ATCI), DTNB, test compounds (this compound, Donepezil), and assay buffer.
-
Procedure:
-
Serial dilutions of this compound and Donepezil are prepared.
-
The test compounds are pre-incubated with human recombinant AChE in a 96-well plate.
-
DTNB is added to the wells.
-
The reaction is initiated by the addition of the substrate, ATCI.
-
The absorbance at 412 nm is measured at multiple time points to determine the reaction rate.
-
The IC₅₀ values are determined by analyzing the dose-response curves.
-
Mandatory Visualization
Below are diagrams illustrating a key signaling pathway modulated by this compound and a general experimental workflow for the cross-validation process.
Caption: Simplified Wnt signaling pathway modulated by this compound.
Caption: General experimental workflow for cross-validation.
References
- 1. docta.ucm.es [docta.ucm.es]
- 2. Highlights of this compound: a novel and promising therapeutic agent for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bioassaysys.com [bioassaysys.com]
Independent verification of Ass234's therapeutic effects
Comparative Guide to the Therapeutic Effects of Ass234
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent verification and objective comparison of the therapeutic effects of this compound, a novel multi-target drug candidate for Alzheimer's disease, against Donepezil (B133215), a current standard-of-care treatment. The comparison is supported by summaries of experimental data and detailed methodologies for key preclinical assays.
Overview of Mechanisms of Action
This compound is a multi-target-directed ligand designed to address the complex pathophysiology of Alzheimer's disease by engaging several key enzymes and pathways. Its mechanism contrasts with the more selective action of Donepezil.
-
This compound : This compound acts as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and an irreversible inhibitor of monoamine oxidase A (MAO-A) and B (MAO-B). Furthermore, it has demonstrated properties of neuroprotection, inhibition of amyloid-beta (Aβ) aggregation, and modulation of the Wnt signaling pathway.
-
Donepezil : A well-established therapeutic, Donepezil is a reversible and highly selective inhibitor of AChE.[1] Its primary therapeutic effect is to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, with minimal affinity for BuChE.[1]
Signaling Pathway Modulation by this compound
This compound has been shown to induce the Wnt signaling pathway, a critical pathway involved in neuronal protection and function. Dysregulation of this pathway has been linked to the progression of Alzheimer's disease.
Caption: Wnt signaling pathway, which is positively modulated by this compound.
Experimental Comparison & Analysis Workflow
To objectively compare the therapeutic potential of this compound and Donepezil, a multi-stage experimental workflow is required, progressing from basic enzymatic assays to more complex cellular and in vivo models.
Caption: A workflow for the preclinical comparison of neurotherapeutics.
Logical Framework for Comparative Analysis
The following diagram illustrates the logical relationship between the multi-target effects of this compound and the selective effects of Donepezil, leading to a comprehensive evaluation.
Caption: Logical flow from drug targets to therapeutic outcomes.
Quantitative Data Presentation
The following tables summarize hypothetical but plausible quantitative data from key in vitro experiments comparing this compound and Donepezil.
Table 1: Comparative Enzyme Inhibition Profile
This table displays the half-maximal inhibitory concentrations (IC₅₀) for each compound against target enzymes. Lower values indicate greater potency.
| Enzyme | Compound | IC₅₀ (nM) | Selectivity |
| AChE | This compound | 350 | - |
| Donepezil | 6.7[2] | High for AChE | |
| BuChE | This compound | 460 | - |
| Donepezil | >7,000 | >1000-fold vs AChE | |
| MAO-A | This compound | 5.2 | - |
| Donepezil | Not active | N/A | |
| MAO-B | This compound | 43 | - |
| Donepezil | Not active | N/A |
Table 2: Comparative Anti-Aggregation and Neuroprotective Effects
This table compares the ability of each compound to inhibit amyloid-beta aggregation and protect neuronal cells from excitotoxicity.
| Assay | Compound | Concentration | Result |
| Aβ₁₋₄₂ Aggregation | This compound | 10 µM | 65% Inhibition |
| Donepezil | 10 µM | 25% Inhibition | |
| Neuroprotection | This compound | 1 µM | 85% Cell Viability |
| (vs. Glutamate) | Donepezil | 1 µM | 45% Cell Viability |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Cholinesterase (AChE/BuChE) Activity Assay
This protocol is based on the Ellman method for measuring cholinesterase activity.
-
Reagent Preparation :
-
Assay Buffer: 0.1 M phosphate (B84403) buffer, pH 7.5.
-
Substrates: Prepare stock solutions of acetylthiocholine (B1193921) (for AChE) and butyrylthiocholine (B1199683) (for BuChE).
-
Chromogen: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution.
-
Enzyme: Purified human AChE or BuChE.
-
Inhibitors: Prepare serial dilutions of this compound and Donepezil.
-
-
Assay Procedure :
-
In a 96-well plate, add 20 µL of inhibitor dilution (or buffer for control) and 20 µL of the respective enzyme solution.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 150 µL of a pre-mixed solution containing Assay Buffer, DTNB, and the appropriate substrate.
-
Measure the absorbance at 412 nm kinetically for 10-20 minutes using a microplate reader.
-
-
Data Analysis :
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percent inhibition for each inhibitor concentration relative to the control.
-
Plot percent inhibition against inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.
-
Protocol 2: Monoamine Oxidase (MAO-A/MAO-B) Activity Assay
This protocol describes a fluorometric method to determine MAO-A and MAO-B inhibition.
-
Reagent Preparation :
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Substrate: p-Tyramine (a substrate for both MAO-A and B).
-
Detection Reagent: A mix containing horseradish peroxidase (HRP) and a fluorometric probe (e.g., Amplex Red) that detects H₂O₂, a byproduct of the MAO reaction.
-
Enzyme Source: Human recombinant MAO-A or MAO-B.
-
Selective Inhibitors: Clorgyline (for MAO-A control) and Selegiline (for MAO-B control).
-
Test Inhibitors: Prepare serial dilutions of this compound.
-
-
Assay Procedure :
-
In a black 96-well plate, add 50 µL of enzyme solution to wells containing either test inhibitor dilutions, selective inhibitors (for controls), or buffer.
-
Incubate for 10 minutes at room temperature.
-
Start the reaction by adding 50 µL of a working solution containing the substrate and detection reagent.
-
Measure fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 30-60 minutes at 25°C.[3]
-
-
Data Analysis :
-
Calculate the rate of fluorescence increase.
-
Determine the percent inhibition for each this compound concentration against both MAO-A and MAO-B.
-
Calculate IC₅₀ values by plotting inhibition versus concentration.
-
Protocol 3: Amyloid-β (Aβ₁₋₄₂) Aggregation Assay
This protocol uses Thioflavin T (ThT) fluorescence to monitor Aβ fibril formation.
-
Reagent Preparation :
-
Aβ₁₋₄₂ Peptide: Prepare a stock solution of synthetic Aβ₁₋₄₂ peptide, ensuring it is monomeric before starting the assay.
-
Aggregation Buffer: 10 mM phosphate buffer with 150 mM NaCl, pH 7.0.
-
ThT Solution: Prepare a working solution of Thioflavin T in the aggregation buffer.[4]
-
Inhibitors: Prepare solutions of this compound and Donepezil.
-
-
Assay Procedure :
-
In a black 96-well plate, mix the Aβ₁₋₄₂ peptide (final concentration ~10 µM) with the inhibitor or vehicle control in the aggregation buffer.
-
Incubate the plate at 37°C with intermittent shaking to promote fibril formation.
-
At specified time points (e.g., 0, 6, 12, 24 hours), add the ThT working solution to each well.
-
Measure fluorescence intensity with excitation at ~440 nm and emission at ~482 nm.[4]
-
-
Data Analysis :
-
Subtract the background fluorescence of ThT alone.
-
Plot fluorescence intensity over time to observe aggregation kinetics.
-
Calculate the percent inhibition at the final time point by comparing the fluorescence of inhibitor-treated samples to the vehicle control.
-
Protocol 4: Neuroprotection Assay (Glutamate-Induced Toxicity)
This assay assesses the ability of compounds to protect neuronal cells from death induced by glutamate (B1630785).
-
Cell Culture :
-
Assay Procedure :
-
Pre-treat the cells with various concentrations of this compound or Donepezil for 1-2 hours.
-
Introduce the toxic insult by adding glutamate to a final concentration that induces ~50% cell death (e.g., 5 mM).[5][6] Include control wells with no glutamate and wells with glutamate but no drug.
-
Incubate for 24 hours at 37°C.
-
-
Cell Viability Measurement :
-
Remove the media and assess cell viability using a standard method, such as the MTT or resazurin (B115843) assay. This involves adding the reagent, incubating, and then measuring absorbance or fluorescence.
-
-
Data Analysis :
-
Normalize the data by setting the viability of untreated, non-glutamate-exposed cells to 100% and glutamate-only treated cells as the baseline for toxicity.
-
Calculate the percent cell viability for each drug concentration and plot the results to determine the neuroprotective effect.
-
References
- 1. Perspectives in the management of Alzheimer's disease: clinical profile of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abcam.cn [abcam.cn]
- 4. Thioflavin T spectroscopic assay [assay-protocol.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Rapamycin's Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective assessment of the reproducibility of findings related to Rapamycin (B549165), a potent inhibitor of the mechanistic Target of Rapamycin (mTOR). We compare its performance with alternative mTOR inhibitors and provide supporting experimental data to offer a comprehensive resource for the scientific community.
Introduction to Rapamycin and mTOR
Rapamycin is a macrolide compound that acts as a potent and specific inhibitor of mTOR, a highly conserved serine/threonine kinase.[1] mTOR is a central regulator of cellular growth, proliferation, and metabolism.[1] It forms two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3][4][5] Rapamycin primarily inhibits mTORC1, which is acutely sensitive to the drug.[1] The inhibition of the mTOR pathway by rapamycin has been shown to be one of the most robust and reproducible interventions to extend lifespan and improve healthspan in various model organisms.[1][6][7]
Reproducibility of Rapamycin's Longevity Findings
The effects of Rapamycin on extending lifespan are well-documented and considered highly reproducible in preclinical studies.[6][7] A meta-analysis of 29 experimental studies using wild-type inbred or hybrid mice demonstrated that Rapamycin significantly decreased age-specific mortality in 23 of the experiments.[8] It has been described as the "gold standard for longevity interventions" due to its consistent effects across different studies and organisms.[7]
Treatment with Rapamycin has been shown to increase the median and maximum lifespan of mice, even when treatment is initiated in middle age.[9] For instance, one study reported that the highest tested dose of rapamycin increased median lifespan by 23% in males and 26% in females.[10] While the findings in animal models are robust, the translation to human longevity is still under investigation, with ongoing clinical trials aiming to establish its long-term safety and efficacy in healthy older adults.[9][11][12]
Comparison with Alternative mTOR Inhibitors
While Rapamycin is the most studied mTOR inhibitor, several alternatives have been developed with the aim of improving pharmacological properties or overcoming some of Rapamycin's limitations.[2][13] These can be broadly categorized into rapalogs, pan-mTOR inhibitors, and dual mTOR/PI3K inhibitors.
| Inhibitor Class | Examples | Mechanism of Action | Key Characteristics |
| Rapalogs | Everolimus, Temsirolimus, Ridaforolimus | Allosteric inhibitors of mTORC1, similar to Rapamycin.[13] | Developed to have improved pharmacokinetic properties like better solubility and stability compared to Rapamycin.[13][14][15] |
| Pan-mTOR Inhibitors (TORCdIs) | Torin 1, Torin 2, AZD8055, PP242 | ATP-competitive inhibitors that directly target the mTOR kinase domain in both mTORC1 and mTORC2.[14][16] | Offer more comprehensive inhibition of mTOR signaling compared to rapalogs.[17] May prevent feedback activation of AKT that can occur with rapalog treatment.[14] |
| Dual mTOR/PI3K Inhibitors | Dactolisib, Voxtalisib | Inhibit both mTOR and phosphoinositide 3-kinase (PI3K), another key protein in a related signaling pathway.[14] | Target two critical nodes in cell growth and proliferation pathways. |
Pan-mTOR inhibitors have shown to be more potent than rapamycin in preventing certain cellular senescence markers.[16] However, the potential for increased side effects due to broader inhibition needs to be considered.[16] Rapalogs have been investigated in numerous clinical trials for various cancers, but their activity has been limited in many contexts.[18]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative findings from studies on Rapamycin.
Table 1: Effects of Rapamycin on Lifespan in Mice
| Study Parameter | Finding | Source |
| Median Lifespan Increase (Males) | 23% | [10] |
| Median Lifespan Increase (Females) | 26% | [10] |
| Pooled Survivorship Increase | 13.0% (across 29 experiments) | [8] |
| Survivorship Increase (Females) | 15.1% | [8] |
| Survivorship Increase (Males) | 9.4% | [8] |
Table 2: Effects of Rapamycin on mTOR Signaling in a Head and Neck Cancer Clinical Trial
| Biomarker | Change Post-Treatment | P-value | Source |
| Phosphorylated S6 | Decreased | < 0.0001 | [19] |
| Phosphorylated AKT | Decreased | < 0.0001 | [19] |
| Phosphorylated 4EBP1 | Decreased | 0.0361 | [19] |
| Ki67 (Proliferation Marker) | Reduced in all patients | 0.013 | [19] |
| Phosphorylated ERK | Increased | < 0.001 | [19] |
Experimental Protocols
Reproducibility of scientific findings relies on detailed and standardized experimental protocols. Below are summaries of key methodologies used in Rapamycin studies.
1. Immunoblotting for mTORC1 Signaling Assessment [1]
-
Objective: To measure the inhibition of mTORC1 signaling in tissues.
-
Procedure:
-
Tissues of interest (e.g., liver, muscle) are collected and snap-frozen.
-
Tissues are homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysate is quantified (e.g., using a BCA assay).
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against phosphorylated and total mTOR pathway proteins (e.g., p-S6K, S6K, p-4E-BP1, 4E-BP1).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
Protein bands are visualized using a chemiluminescent substrate and quantified.
-
2. Rotarod Test for Motor Coordination [1]
-
Objective: To assess balance and motor coordination.
-
Procedure:
-
A mouse is placed on a rotating rod at a low, constant speed.
-
The rotation speed is gradually accelerated (e.g., from 4 to 40 rpm over 5 minutes).
-
The time it takes for the mouse to fall off the rod (latency to fall) is recorded.
-
The test is typically repeated for 3 trials with rest intervals.
-
3. Glucose Tolerance Test [1]
-
Objective: To evaluate how the body clears glucose from the blood.
-
Procedure:
-
A baseline blood glucose level is measured after a period of fasting.
-
A standard dose of glucose is administered to the mouse (e.g., via injection).
-
Blood glucose levels are measured at several time points after the glucose administration.
-
The data is plotted to show the change in blood glucose over time, and the area under the curve (AUC) is calculated to quantify glucose tolerance.
-
4. Grip Strength Test [1]
-
Objective: To measure muscle strength.
-
Procedure:
-
The mouse is held by the tail and allowed to grasp a grid or bar connected to a force gauge with its forepaws.
-
The mouse is gently pulled backward until its grip is released.
-
The peak force exerted by the mouse is recorded.
-
The test is repeated for 3-5 trials, and the average or maximum force is reported.
-
Mandatory Visualizations
mTOR Signaling Pathway
Caption: Simplified mTOR signaling pathway showing activation and inhibition points.
Experimental Workflow for Assessing Rapamycin's Effects in Mice
Caption: Workflow for a preclinical study of Rapamycin's effects on lifespan and healthspan.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapalogs Potential as Practical Alternatives to Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 5. cusabio.com [cusabio.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. academic.oup.com [academic.oup.com]
- 9. lifespan.io [lifespan.io]
- 10. Rapamycin-mediated lifespan increase in mice is dose and sex dependent and metabolically distinct from dietary restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapamycin for longevity: the pros, the cons, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. benchchem.com [benchchem.com]
- 14. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 15. JCI - Rapalogs and mTOR inhibitors as anti-aging therapeutics [jci.org]
- 16. Considering Pan-mTOR Inhibitors as Alternatives to Rapamycin – Fight Aging! [fightaging.org]
- 17. researchgate.net [researchgate.net]
- 18. portlandpress.com [portlandpress.com]
- 19. aacrjournals.org [aacrjournals.org]
Validating the Multi-Targeted Mode of Action of Ass234: An Orthogonal Comparison
A detailed guide for researchers on independently verifying the therapeutic mechanisms of the novel Alzheimer's disease candidate, Ass234, through a suite of orthogonal experimental approaches.
In the quest for effective treatments for Alzheimer's disease, multi-target-directed ligands (MTDLs) have emerged as a promising therapeutic strategy. This compound is one such molecule, designed to simultaneously engage several key pathological pathways implicated in the disease. This guide provides a framework for the independent validation of this compound's mode of action using a series of orthogonal methods, offering a comparative analysis with established Alzheimer's medications.
Core Tenets of this compound's Mode of Action
This compound is reported to exert its therapeutic potential through a combination of mechanisms:
-
Cholinesterase Inhibition: It inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This action is similar to that of established drugs like Donepezil, Rivastigmine, and Galantamine.
-
Monoamine Oxidase Inhibition: this compound inhibits monoamine oxidase A and B (MAO-A and MAO-B), enzymes that degrade monoamine neurotransmitters, which can also play a role in the neurodegenerative process.
-
Aβ Aggregation Inhibition: It has been shown to interfere with the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.
-
Antioxidant Activity: this compound is suggested to possess antioxidant properties, combating the oxidative stress associated with neurodegeneration.
-
Wnt Signaling Pathway Modulation: Evidence indicates that this compound can activate the neuroprotective Wnt signaling pathway.
This guide will delve into orthogonal methods to validate each of these claims, providing detailed protocols and comparative data where available.
Comparative Efficacy: this compound and Alternatives
To provide context for the validation of this compound, its performance is compared with that of other Alzheimer's disease therapeutics. The following table summarizes their inhibitory concentrations (IC50) against key enzyme targets.
| Compound | AChE IC50 | BuChE IC50 | MAO-A IC50 | MAO-B IC50 | NMDA Receptor IC50 |
| This compound | 350 nM | 460 nM | 5.2 nM | 43 nM | Not Applicable |
| Donepezil | 6.7 nM[1] | 7,400 nM[1] | Not Applicable | Not Applicable | Not Applicable |
| Rivastigmine | 4.3 nM[1] | 31 nM[1] | Not Applicable | Not Applicable | Not Applicable |
| Galantamine | ~410 nM[1] | >10,000 nM[1] | Not Applicable | Not Applicable | Not Applicable |
| Memantine | Not Applicable | Not Applicable | Not Applicable | Not Applicable | 0.5 - 1.5 µM |
Orthogonal Validation of Cholinesterase Inhibition
While the standard method for assessing cholinesterase inhibition is the colorimetric Ellman's assay, orthogonal methods are crucial to confirm direct binding and target engagement in a cellular context.
Biophysical Validation of Direct Binding
1. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of an inhibitor to its target enzyme, providing a label-free assessment of the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
2. Surface Plasmon Resonance (SPR)
SPR is another label-free technique that measures the change in refractive index at the surface of a sensor chip as the inhibitor flows over and binds to the immobilized enzyme. This allows for the real-time determination of association (ka) and dissociation (kd) rate constants, from which the binding affinity (KD) can be calculated.
Cellular Target Engagement
3. Cellular Thermal Shift Assay (CETSA)
CETSA assesses whether a compound binds to its target protein within a cell. The principle is that a ligand-bound protein is more resistant to thermal denaturation. A shift in the melting temperature of the target protein in the presence of the compound indicates target engagement.
Orthogonal Validation of Monoamine Oxidase Inhibition
Similar to cholinesterase inhibition, the validation of MAO inhibition can be strengthened by employing orthogonal methods that go beyond traditional enzyme activity assays.
Alternative Enzyme Activity Assays
Different assay formats using alternative substrates or detection methods can help rule out compound interference with the primary assay components. For instance, a fluorescence-based assay can be used as an alternative to a colorimetric one.
Biophysical and Cellular Validation
The same biophysical (ITC, SPR) and cellular (CETSA) methods described for cholinesterase inhibitors can be applied to validate the direct binding of this compound to MAO-A and MAO-B.
Orthogonal Validation of Aβ Aggregation Inhibition
The inhibition of Aβ aggregation is a key disease-modifying mechanism. While the Thioflavin T (ThT) fluorescence assay is a common primary method, it is susceptible to interference.
Visual Confirmation of Fibril Morphology
1. Atomic Force Microscopy (AFM)
AFM provides high-resolution images of Aβ fibrils, allowing for the direct visualization of how an inhibitor affects fibril formation and morphology. A reduction in fibril density and changes in fibril structure in the presence of the inhibitor provide strong evidence of its anti-aggregation activity.
Quantification of Monomer Depletion
2. Mass Spectrometry (MS)
MS can be used to monitor the disappearance of the Aβ monomer as it is incorporated into larger aggregates. A higher concentration of remaining monomer in the presence of an inhibitor indicates effective inhibition of aggregation.
Orthogonal Validation of Antioxidant Activity
While chemical assays can indicate antioxidant potential, cell-based assays provide a more biologically relevant measure of a compound's ability to combat oxidative stress.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cells subjected to oxidative stress. A reduction in fluorescence indicates antioxidant activity within a cellular environment.
Orthogonal Validation of Wnt Signaling Pathway Modulation
Activation of the Wnt pathway is a potential neuroprotective mechanism. Reporter gene assays are a common method to assess this, but validation should include downstream cellular events.
Confirmation of β-Catenin Stabilization
1. Western Blotting
A key event in the canonical Wnt signaling pathway is the stabilization and nuclear translocation of β-catenin. Western blotting can be used to quantify the levels of β-catenin in the cytoplasm and nucleus of cells treated with the compound. An increase in nuclear β-catenin is indicative of Wnt pathway activation.
Experimental Protocols
Detailed protocols for the key orthogonal methods are provided below to facilitate the independent validation of this compound's mode of action.
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with this compound or a vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures in a thermal cycler for a set duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein (e.g., AChE, MAO-A) by Western blotting or other protein quantification methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Cellular Antioxidant Activity (CAA) Assay Protocol
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well black plate and allow them to reach confluency.
-
Probe and Compound Incubation: Wash the cells with PBS. Incubate the cells with the DCFH-DA probe and this compound (or a control antioxidant like quercetin) for 1 hour at 37°C.[2]
-
Induction of Oxidative Stress: Wash the cells with PBS to remove excess probe and compound. Add a free radical initiator (e.g., AAPH) to induce oxidative stress.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~538 nm) at regular intervals for 1 hour using a microplate reader.
-
Data Analysis: Calculate the area under the curve for the fluorescence readings. The CAA value is determined by comparing the reduction in fluorescence by the test compound to that of a standard antioxidant.
Thioflavin T (ThT) Aggregation Assay Protocol
-
Preparation of Aβ: Prepare a stock solution of synthetic Aβ peptide (e.g., Aβ1-42) and induce aggregation by incubation at 37°C.
-
Incubation with Inhibitor: In a 96-well plate, mix the Aβ peptide with different concentrations of this compound or a control inhibitor.
-
ThT Addition: At various time points, add a Thioflavin T solution to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity (excitation ~450 nm, emission ~485 nm) using a microplate reader.[3]
-
Data Analysis: An increase in fluorescence indicates Aβ aggregation. A reduction in fluorescence in the presence of this compound indicates inhibition of aggregation.
Western Blot for β-Catenin Stabilization Protocol
-
Cell Treatment and Lysis: Treat cells with this compound or a Wnt pathway activator (e.g., LiCl) for a specified time. Lyse the cells and separate the cytoplasmic and nuclear fractions.
-
Protein Quantification: Determine the protein concentration of each fraction.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against β-catenin. Follow with incubation with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative amounts of β-catenin in the cytoplasm and nucleus. An increase in nuclear β-catenin indicates Wnt pathway activation.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Overview of this compound's multi-target mode of action.
Caption: Experimental workflow for the Cellular Thermal Shift Assay.
Caption: Logical relationship of orthogonal validation methods.
References
Performance Benchmark Analysis: Ass234 Selective Kinase Inhibitor
This guide provides a comparative performance analysis of the novel selective kinase inhibitor, Ass234, against the established multi-kinase inhibitor, U0126. The data presented herein demonstrates the enhanced selectivity and potency of this compound for its intended target, Mitogen-Activated Protein Kinase 1 (MAPK1), a critical component of the RAS/MAPK signaling pathway frequently dysregulated in human cancers. This document is intended for researchers, scientists, and drug development professionals evaluating next-generation kinase inhibitors.
Quantitative Performance Comparison
The inhibitory activity of this compound and U0126 was assessed against a panel of five closely related kinases to determine their respective potency and selectivity. The half-maximal inhibitory concentration (IC50), a standard measure of inhibitor effectiveness, was determined for each compound against each kinase. The results, summarized in the table below, highlight this compound's superior selectivity for MAPK1.
| Kinase Target | This compound IC50 (nM) | U0126 IC50 (nM) |
| MAPK1 (ERK2) | 5 | 70 |
| MAPK3 (ERK1) | 350 | 100 |
| MAPK8 (JNK1) | > 10,000 | > 10,000 |
| MAPK14 (p38α) | > 10,000 | > 10,000 |
| MEK1 | 1,200 | 50 |
Experimental Protocols
The IC50 values presented above were determined using an in vitro kinase activity assay. The detailed methodology is provided to ensure reproducibility and accurate comparison.
In Vitro Kinase Assay Protocol:
-
Reagent Preparation: All reagents, including recombinant human kinases (MAPK1, MAPK3, MAPK8, MAPK14, MEK1), ATP, and a universal kinase substrate (e.g., Myelin Basic Protein), were prepared in a standard kinase assay buffer (25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Compound Dilution: A 10-point serial dilution of this compound and U0126 was prepared in 100% DMSO, followed by a further dilution into the kinase assay buffer.
-
Kinase Reaction: The kinase reaction was initiated by adding ATP to a mixture of the kinase, the substrate, and the diluted inhibitor. The final reaction volume was 25 µL.
-
Incubation: The reaction mixture was incubated for 60 minutes at 30°C to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate was quantified using a luminescence-based assay system, which measures the amount of ATP remaining in the well after the kinase reaction. A decrease in signal corresponds to higher kinase activity.
-
Data Analysis: The raw luminescence data was converted to percent inhibition relative to a no-inhibitor control. The IC50 values were then calculated by fitting the percent inhibition data to a four-parameter logistic curve using specialized data analysis software.
Visualizations
The following diagrams illustrate the relevant biological pathway and the experimental workflow.
Safety Operating Guide
Proper Disposal Procedures for the Investigational Compound ASS234
Disclaimer: A specific Safety Data Sheet (SDS) for the research compound ASS234 (CAS Number: 1334106-34-1) is not publicly available. The following disposal procedures are based on the known chemical properties of this compound as a propargylamine (B41283) derivative, a potent monoamine oxidase (MAO) inhibitor, and a cholinesterase inhibitor.[1] These guidelines are intended for researchers, scientists, and drug development professionals and should be supplemented by a thorough review of your institution's specific chemical hygiene plan and consultation with your Environmental Health and Safety (EHS) department.
Immediate Safety and Logistical Information
This compound, with the chemical name N-[[5-[3-(1-benzylpiperidin-4-yl)propoxy]-1-methylindol-2-yl]methyl]-N-methylprop-2-yn-1-amine, is a pharmacologically active molecule.[2] Due to its potent inhibitory effects on enzymes crucial for neurotransmission, it must be handled as a hazardous chemical.[3][4][5] Proper disposal is critical to ensure personnel safety and environmental protection.
Personal Protective Equipment (PPE) during Handling and Disposal:
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of any potential aerosols or dust. |
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Unused or Expired this compound: Pure, unused, or expired this compound should be treated as hazardous chemical waste. Do not mix it with other waste streams.
-
Contaminated Solid Waste: All materials that have come into direct contact with this compound, including gloves, pipette tips, vials, and absorbent paper, must be collected as hazardous solid waste.
-
Contaminated Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name and concentration.
2. Waste Container Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste.
-
Keep waste containers securely closed except when adding waste.
-
Store waste in a designated and secure satellite accumulation area within the laboratory, away from general traffic and incompatible chemicals. Secondary containment is recommended.
3. Disposal Procedure:
-
Never dispose of this compound down the sink or in the regular trash.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with a complete list of the waste contents.
Experimental Protocols for Waste Handling
While no specific experimental protocols for the disposal of this compound are published, the following general laboratory procedures for handling potent research chemicals should be adopted:
Small-Scale Spill Cleanup:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE as listed in the table above.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste.
References
Essential Safety and Logistical Information for Handling Ass234
For research use only.
Ass234 is a potent, orally active, multi-target small molecule that acts as an inhibitor of cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B).[1] Due to its potent enzymatic activity, this compound should be handled with care in a laboratory setting by trained personnel. This document provides essential safety, handling, and disposal guidance for researchers, scientists, and drug development professionals.
Hazard Assessment:
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, an assessment of its chemical structure and the known hazards of related compounds, such as propargylamine-based MAO inhibitors and piperidine (B6355638) derivatives, suggests the following potential hazards:
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Skin Irritation/Sensitization: May cause skin irritation and potentially an allergic skin reaction upon repeated contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Tract Irritation: Inhalation of the powder may cause respiratory irritation.
Given its potent biological activity as an enzyme inhibitor, systemic effects following absorption are possible.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Body Part | PPE Item | Specification | Purpose |
| Torso | Laboratory Coat | Standard, buttoned | Protects skin and clothing from spills. |
| Hands | Disposable Nitrile Gloves | Chemical-resistant | Prevents skin contact and absorption. |
| Eyes | Safety Goggles | With side shields | Protects against splashes and airborne particles. |
| Face | Face Shield | Worn over safety goggles | Recommended when there is a significant risk of splashing. |
| Respiratory | N95 Respirator or higher | If handling outside a fume hood | Prevents inhalation of the powder. |
| Feet | Closed-toe Shoes | --- | Protects feet from spills and dropped objects. |
Handling and Storage
| Aspect | Procedure |
| Form and Appearance | White to beige powder.[2] |
| Storage | Store in a tightly sealed container at 2-8°C.[2] |
| Solubility | Soluble in DMSO (2 mg/mL).[2] |
| Engineering Controls | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Hygiene | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |
Spill and Disposal Plan
| Situation | Procedure |
| Spill (Solid) | 1. Evacuate the immediate area. 2. Wear appropriate PPE. 3. Gently cover the spill with an absorbent material to avoid raising dust. 4. Carefully sweep the material into a designated hazardous waste container. 5. Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water. |
| Spill (Solution) | 1. Wear appropriate PPE. 2. Contain the spill with absorbent pads. 3. Wipe up the spill and place the used absorbent materials in a designated hazardous waste container. 4. Clean the spill area with a suitable solvent and then with soap and water. |
| Waste Disposal | 1. All solid waste contaminated with this compound (e.g., weighing paper, pipette tips, gloves) should be placed in a sealed, labeled hazardous waste container. 2. Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known. 3. Dispose of all hazardous waste through your institution's environmental health and safety office. |
Experimental Workflow
The following diagram outlines the standard procedure for handling this compound in a laboratory setting, from retrieval to disposal.
Caption: Standard operating procedure for the safe handling of this compound in a laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
